molecular formula C25H24N4O5 B12406778 Apixaban acid-13C,d3

Apixaban acid-13C,d3

Katalognummer: B12406778
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: PPUHOTDYJQGTAE-KQORAOOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apixaban acid-13C,d3 is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H24N4O5

Molekulargewicht

464.5 g/mol

IUPAC-Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)/i1+1D3

InChI-Schlüssel

PPUHOTDYJQGTAE-KQORAOOSSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O

Kanonische SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Apixaban Acid-13C,d3 in Modern Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Apixaban acid-13C,d3 in scientific research. Primarily utilized as a stable isotope-labeled internal standard, this compound is pivotal for the accurate quantification of the anticoagulant drug Apixaban in complex biological matrices. Its use is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, ensuring the reliability and precision of bioanalytical methods.

Core Application: An Internal Standard in Mass Spectrometry

This compound is a deuterated and 13C-labeled analog of Apixaban.[1] This stable isotope labeling renders it nearly chemically identical to the parent drug, Apixaban, but with a distinct molecular weight. This property is crucial for its function as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

When added to a biological sample, such as plasma, at a known concentration, this compound co-elutes with the unlabeled Apixaban during chromatography and exhibits similar ionization efficiency in the mass spectrometer.[1] By comparing the signal intensity of the analyte (Apixaban) to that of the internal standard (this compound), researchers can correct for variations in sample preparation, injection volume, and instrument response. This significantly enhances the accuracy and precision of quantitative analyses.[1]

Key Research Areas

The primary application of this compound is in the quantitative analysis of Apixaban for various research purposes:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Apixaban in preclinical and clinical studies. Accurate concentration measurements are essential to understand the drug's behavior in the body over time.[1]

  • Therapeutic Drug Monitoring (TDM): In specific clinical situations, monitoring Apixaban plasma concentrations can be crucial to ensure therapeutic efficacy while minimizing bleeding risks.

  • Metabolic Research: Investigating the biotransformation of Apixaban into its various metabolites.[2]

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic version of Apixaban to the innovator product.

Experimental Protocols and Data

The following sections detail the methodologies and quantitative data from key studies employing this compound as an internal standard for Apixaban quantification.

Sample Preparation Methodologies

Effective sample preparation is critical to remove interfering substances from the biological matrix before LC-MS/MS analysis. Several techniques have been successfully validated:

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous plasma sample into an immiscible organic solvent.[3][4]

  • Protein Precipitation (PP): A simpler and faster method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.[1][5]

  • Solid-Phase Extraction (SPE): A more selective method where the analyte and internal standard are retained on a solid sorbent while interferences are washed away. The purified compounds are then eluted with a suitable solvent.

Chromatographic and Mass Spectrometric Conditions

The separation of Apixaban and its internal standard is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The subsequent detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Below is a summary of typical parameters from a validated LC-MS/MS method for the estimation of Apixaban in human plasma using this compound as an internal standard.[3][4]

ParameterValue
Chromatography
ColumnThermo Beta basic-8, 100 mm x 4.6 mm, 5µ
Mobile PhaseAcetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)
Flow Rate1.0 mL/minute
Elution Time (Apixaban)~1.2 minutes
Elution Time (this compound)~1.2 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) Positive
MRM Transition (Apixaban)m/z 460.2 > 443.2
MRM Transition (this compound)m/z 464.2 > 447.4
Method Validation Data

The performance of bioanalytical methods using this compound is rigorously validated to ensure reliability. Key validation parameters from a representative study are summarized below.[3][4]

Validation ParameterResult
Linearity Range1.00 - 301.52 ng/mL (r² ≥ 0.99)
Lower Limit of Quantitation (LLOQ)1.00 ng/mL
Within-Run Precision (%CV)0.70% - 6.98%
Between-Run Precision (%CV)0.70% - 6.98%
Accuracy89.2% - 107.2%
Extraction Recovery>98% for both Apixaban and this compound

Visualizing Workflows and Pathways

Experimental Workflow for Apixaban Quantification

The following diagram illustrates a typical workflow for the quantification of Apixaban in human plasma using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction / Protein Precipitation / Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC/UPLC Separation reconstitution->hplc ms Tandem Mass Spectrometry (MRM) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for Apixaban Quantification in Plasma.

Metabolic Pathway of Apixaban

Understanding the metabolism of Apixaban is crucial for interpreting pharmacokinetic data. The major metabolic pathways include O-demethylation and hydroxylation.[2][6]

G Apixaban Apixaban O_demethyl O-demethyl Apixaban Apixaban->O_demethyl CYP3A4/5 (major) CYP1A2, 2C8, 2C9, 2C19, 2J2 (minor) Hydroxylated Hydroxylated Metabolites Apixaban->Hydroxylated Sulfate_conjugate O-demethyl Apixaban Sulfate (Major circulating metabolite) O_demethyl->Sulfate_conjugate Sulfation

Caption: Major Metabolic Pathways of Apixaban.

References

Technical Guide: Chemical Properties of Apixaban Acid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Apixaban Acid-¹³C,d₃, an isotopically labeled metabolite of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a core resource for researchers engaged in drug metabolism studies, pharmacokinetic analysis, and other areas of drug development where isotopically labeled standards are essential.

Chemical Identity and Properties

Apixaban Acid-¹³C,d₃ is a stable isotope-labeled derivative of the primary carboxylic acid metabolite of Apixaban. The incorporation of one Carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled Apixaban acid metabolite in biological matrices.

Table 1: General and Physicochemical Properties of Apixaban Acid-¹³C,d₃

PropertyValueSource(s)
IUPAC Name 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(1¹³C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid[1]
Molecular Formula C₂₄¹³CH₂₁D₃N₄O₅[2]
Molecular Weight 464.50 g/mol [1][2]
Exact Mass 464.19685495 Da[1]
Appearance Beige solid[2]
Purity ≥99.0% (HPLC); ≥99% atom ¹³C; ≥99% atom D[2]
Solubility Data for the closely related Apixaban-¹³C,d₃: DMF: 3 mg/mL; DMSO: 5 mg/mL; Methanol: Slightly Soluble. Specific quantitative data for Apixaban Acid-¹³C,d₃ in various solvents is not publicly available.[3]
Melting Point Data for the closely related Apixaban-¹³C,d₃: 235-237°C. Specific data for Apixaban Acid-¹³C,d₃ is not publicly available.
pKa Experimentally determined data for Apixaban Acid-¹³C,d₃ is not publicly available.
LogP Experimentally determined data for Apixaban Acid-¹³C,d₃ is not publicly available.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to pharmaceutical compounds like Apixaban Acid-¹³C,d₃.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation: An excess amount of Apixaban Acid-¹³C,d₃ is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) in a sealed, temperature-controlled container.

  • Equilibration: The suspension is agitated at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of Apixaban Acid-¹³C,d₃ in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the dissociation constant (pKa) of ionizable compounds.

Protocol:

  • Sample Preparation: A known amount of Apixaban Acid-¹³C,d₃ is dissolved in a suitable co-solvent (if necessary due to low aqueous solubility) and then diluted with purified water to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve.

  • Ionic Strength Adjustment: The ionic strength of the solution should be maintained at a constant level using an inert salt (e.g., KCl).

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered Apixaban Acid-¹³C,d₃ is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) for a more accurate determination.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Biological Context and Pathways

Role of Apixaban in the Coagulation Cascade

The parent compound, Apixaban, is a direct, selective, and reversible inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Apixaban reduces thrombin generation and, consequently, fibrin formation, thus exerting its anticoagulant effect.

Coagulation_Cascade Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Common Common Pathway Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Clot Fibrinogen->Fibrin Apixaban Apixaban Apixaban->Inhibition Inhibition->FXa Inhibits

Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.

Metabolic Pathway of Apixaban

Apixaban is metabolized in the liver primarily through O-demethylation and hydroxylation. The O-demethylation pathway leads to the formation of a carboxylic acid metabolite, which is the parent compound of Apixaban Acid-¹³C,d₃. This metabolite is further conjugated, primarily with sulfate, to facilitate its excretion. The isotopic labeling on the methoxy group allows for precise tracing of this specific metabolic route.

Apixaban_Metabolism Apixaban Apixaban ODemethylation O-Demethylation (CYP3A4/5) Apixaban->ODemethylation Hydroxylation Hydroxylation Apixaban->Hydroxylation ApixabanAcid Apixaban Acid Metabolite ODemethylation->ApixabanAcid Sulfation Sulfation ApixabanAcid->Sulfation SulfateConjugate O-demethyl Apixaban Sulfate Sulfation->SulfateConjugate Excretion Excretion SulfateConjugate->Excretion OtherMetabolites Other Metabolites Hydroxylation->OtherMetabolites OtherMetabolites->Excretion

Caption: Major metabolic pathways of Apixaban.

Synthesis and Characterization Workflow

The synthesis of Apixaban Acid-¹³C,d₃ typically involves a multi-step process starting from isotopically labeled precursors. The final product requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Synthesis_Workflow Start Labeled Precursors Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization HPLC HPLC (Purity) Characterization->HPLC MS Mass Spectrometry (Identity & Isotopic Enrichment) Characterization->MS NMR NMR Spectroscopy (Structure Confirmation) Characterization->NMR FinalProduct Apixaban Acid-¹³C,d₃ Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of Apixaban Acid-¹³C,d₃.

References

In-Depth Technical Guide to Apixaban and its Isotopically Labeled Analog, Apixaban acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the anticoagulant Apixaban and its isotopically labeled internal standard, Apixaban acid-13C,d3. This document outlines the compound's core properties, mechanism of action, pharmacokinetic data, and detailed experimental protocols for its quantification.

Core Compound Data: this compound

This section provides the key identifiers and physicochemical properties of the stable isotope-labeled Apixaban acid. This molecule is critical for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

PropertyValueCitation
Compound Name This compound[1]
CAS Number (Unlabeled) 503614-92-4[1]
Molecular Weight 464.50 g/mol [1]
Molecular Formula C₂₄¹³CH₂₁D₃N₄O₅[1]
Synonym 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid-¹³C,D₃[1]
Appearance Beige solid[1]

Mechanism of Action: Direct Factor Xa Inhibition

Apixaban is an oral, potent, direct, and highly selective inhibitor of Factor Xa (FXa).[2] Its mechanism of action is central to its anticoagulant effect. Unlike indirect FXa inhibitors, Apixaban's activity does not require antithrombin III.[3][4] It effectively inhibits both free and clot-bound FXa, as well as prothrombinase activity.[2][3] By inhibiting FXa, Apixaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, reduces thrombin generation and the subsequent formation of fibrin clots.[2][5] While Apixaban has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[2]

Apixaban_Mechanism_of_Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Catalyzed by Fibrinogen Fibrinogen Thrombin->Fibrinogen Acts on FibrinClot Fibrin Clot Fibrinogen->FibrinClot Forms FXa Factor Xa FXa->Prothrombin Apixaban Apixaban Apixaban->FXa Inhibits

Caption: Apixaban's inhibitory effect on Factor Xa.

Pharmacokinetic Properties of Apixaban

The pharmacokinetic profile of Apixaban is well-characterized, demonstrating predictable and consistent behavior across various patient populations.[2][6] This allows for fixed-dose regimens without the need for routine coagulation monitoring.[2]

ParameterValueCitation
Absolute Oral Bioavailability ~50% (for doses up to 10 mg)[2][4][6]
Time to Maximum Concentration (Tmax) 3-4 hours[2][4]
Apparent Elimination Half-life (t½) ~12 hours[2][4][6]
Plasma Protein Binding ~87%[4]
Volume of Distribution (Vd) ~21 L[3][4]
Total Plasma Clearance ~3.3 L/h[2]
Renal Clearance ~27% of total clearance[2][6]
Metabolism Primarily metabolized by CYP3A4.[4][4]
Elimination Pathways Metabolism, biliary excretion, and direct intestinal excretion.[2][6][2][6]

Experimental Protocols

Accurate quantification of Apixaban in biological matrices is crucial for both clinical monitoring in specific situations and for research and development. Below are summaries of established analytical methods.

Quantification of Apixaban in Human Plasma by UPLC-MS/MS

This method provides high sensitivity and selectivity for the determination of Apixaban concentrations in plasma.

Objective: To establish a robust analytical method for determining plasma levels of Apixaban using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7]

Methodology:

  • Sample Preparation: Plasma samples are prepared by protein precipitation. Whole blood is collected in EDTA-K₃ tubes and centrifuged at 3,000 rpm for 10 minutes at 4°C to isolate the plasma. The plasma is then stored at -70°C until analysis.[7] For analysis, an extraction buffer and a precipitation reagent containing an isotope-labeled internal standard (e.g., Apixaban-¹³C,d₃) are added to the plasma samples.[8] The samples are then vortexed and centrifuged to separate the precipitated proteins.[8]

  • Chromatographic Separation: The separation is performed on a Thermo Hypersil GOLD column using a gradient elution method.[7] The mobile phase typically consists of two solvents:

    • Solvent A: 2.5 mM ammonium formate (pH 3.0)

    • Solvent B: 100% methanol containing 0.1% formic acid[7]

  • Mass Spectrometry Detection: The mass detector is operated in the electrospray ionization (ESI) positive mode for the quantification of Apixaban.[7]

  • Validation: The method is validated for linearity, accuracy, precision, and stability to ensure reliable results. Linearity should be established with a coefficient of determination (r²) ≥ 0.997.[7]

UPLC_MSMS_Workflow Start Plasma Sample Collection Precipitation Protein Precipitation with Internal Standard Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (ESI+) UPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

References

Decoding the Certificate of Analysis for Apixaban Acid-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Apixaban acid-13C,d3 is a critical document. It provides the essential data to ensure the quality, identity, and purity of the material, which is paramount for its use in quantitative bioanalytical studies, typically as an internal standard. This guide offers an in-depth explanation of the data presented in a typical CoA for this compound, complete with detailed experimental methodologies and visual workflows.

Understanding the Analyte: this compound

Apixaban is a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa, widely used for the prevention and treatment of thromboembolic diseases.[1] Apixaban acid is a related compound and potential impurity or metabolite. The isotopically labeled version, this compound, incorporates one Carbon-13 atom and three Deuterium atoms into its structure. This stable isotope labeling results in a molecule with a higher mass than the unlabeled counterpart, making it an ideal internal standard for quantification of Apixaban and its metabolites in biological matrices using mass spectrometry-based methods.[1][2]

Quantitative Data Summary

The quantitative data from a Certificate of Analysis provides a snapshot of the material's quality. The following tables summarize the key analytical results for a representative lot of this compound.

Table 1: General Properties

ParameterSpecificationSource
Chemical Name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid-13C,D3[3]
CAS Number 503614-92-4 (unlabeled)[3]
Molecular Formula C₂₄¹³CH₂₁D₃N₄O₅[3]
Molecular Weight 464.50 g/mol [3]
Appearance Beige solid[3]

Table 2: Purity and Isotopic Enrichment

ParameterResultMethodSource
Purity (HPLC) 99.0%HPLC[3]
Isotopic Purity (¹³C) 99% atomMass Spectrometry[3]
Isotopic Purity (D) 99% atomMass Spectrometry[3]

Experimental Protocols

A Certificate of Analysis relies on a series of rigorous analytical tests to verify the identity and purity of the compound. Below are detailed methodologies for the key experiments typically cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities.[4][5][6]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm particle size) is commonly employed for the separation of Apixaban and its related substances.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent like acetonitrile is often utilized.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of approximately 278 nm is suitable for Apixaban and its related compounds.[4]

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable solvent, such as methanol or a mixture of the mobile phase components.[2] This stock solution is then diluted to an appropriate concentration for injection.

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the compound and to determine the level of isotopic enrichment.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is a common method for analyzing Apixaban and its analogues.

  • Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, the expected m/z would be approximately 465.5. The analysis will also look for the presence of the unlabeled compound (m/z ~461.5) to determine isotopic purity.

  • Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm that the major peak corresponds to the expected molecular weight of the labeled compound. The relative intensities of the peaks for the labeled and unlabeled species are used to calculate the isotopic enrichment.

Mandatory Visualizations

Experimental Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical flow of the analytical process, from sample reception to the final issuance of the Certificate of Analysis.

Experimental Workflow cluster_0 Sample Reception and Preparation cluster_2 Data Analysis and Certification SampleReception Sample Reception (this compound) Documentation Documentation Review SampleReception->Documentation SamplePrep Sample Preparation (Dissolution and Dilution) Documentation->SamplePrep HPLC HPLC Analysis (Purity Assessment) SamplePrep->HPLC MS Mass Spectrometry (Identity and Isotopic Enrichment) SamplePrep->MS OtherTests Other Tests (e.g., Appearance) SamplePrep->OtherTests DataReview Data Review and Interpretation HPLC->DataReview MS->DataReview OtherTests->DataReview CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation FinalApproval Final Quality Control Approval CoA_Generation->FinalApproval

Caption: Workflow for the generation of a Certificate of Analysis.

Role of this compound as an Internal Standard

This diagram illustrates the logical relationship and application of this compound as an internal standard in a quantitative bioanalytical assay.

Internal Standard Application cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification BiologicalSample Biological Sample (e.g., Plasma) Extraction Extraction BiologicalSample->Extraction InternalStandard This compound (Known Amount) InternalStandard->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection AnalyteSignal Analyte Signal (Apixaban acid) MS_Detection->AnalyteSignal IS_Signal Internal Standard Signal (this compound) MS_Detection->IS_Signal RatioCalculation Ratio Calculation (Analyte/IS) AnalyteSignal->RatioCalculation IS_Signal->RatioCalculation Concentration Analyte Concentration Determination RatioCalculation->Concentration

Caption: Use of this compound in quantitative analysis.

References

Commercial Suppliers and Technical Guide for Apixaban Acid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Apixaban, a direct factor Xa inhibitor, the availability of high-quality, isotopically labeled internal standards is crucial for accurate bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth overview of the commercial suppliers of Apixaban acid-¹³C,d₃, its technical specifications, and relevant experimental protocols for its use.

Commercial Supplier Overview

Several commercial suppliers provide Apixaban acid-¹³C,d₃ and its closely related amide analog, Apixaban-¹³C,d₃, for research purposes. These labeled compounds are essential for use as internal standards in quantitative analysis by mass spectrometry. Below is a summary of the offerings from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Notes
ESS Chem Co. Apixaban Acid-¹³C,d₃503614-92-4 (unlabeled)C₂₄¹³CH₂₁D₃N₄O₅99.0% by HPLC; 99% atom ¹³C; 99% atom DLot: GR-9-093; Appearance: Beige solid.[1]
ESS Chem Co. Apixaban-¹³C,d₃1261393-15-0C₂₄¹³CH₂₂D₃N₅O₄97.2% by HPLC; 99% atom ¹³C; 99% atom DLot: GR-14-199; Appearance: Off-white solid.[2][3]
Cayman Chemical Apixaban-¹³C,d₃1261393-15-0C₂₄[¹³C]H₂₂D₃N₅O₄≥99% deuterated forms (d₁-d₃)Intended for use as an internal standard for the quantification of apixaban by GC- or LC-MS.[4]
LGC Standards Apixaban-¹³C, d₃1261393-15-0C₂₄¹³CH₂₂D₃N₅O₄>95% (HPLC)Storage Temperature: +4°C.[5]
MedchemExpress Apixaban acid-¹³C,d₃Not SpecifiedNot SpecifiedNot SpecifiedDescribed as the deuterium and ¹³C labeled Apixaban acid.[6]
Acanthus Research Apixaban-¹³C,d₃1261393-15-0C₂₄¹³CH₂₂D₃N₅O₄Not SpecifiedProduct Number: API-16-001.[7]

Experimental Protocols

Isotopically labeled Apixaban, such as Apixaban acid-¹³C,d₃ or Apixaban-¹³C,d₃, is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apixaban in biological matrices like human plasma.

Protocol for Quantification of Apixaban in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the estimation of Apixaban in human plasma.[8][9]

1. Materials and Reagents:

  • Apixaban reference standard

  • Apixaban-¹³C,d₃ (Internal Standard)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ammonium formate buffer (pH 4.2)

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of HPLC grade methanol.[8]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Apixaban-¹³C,d₃ in a similar manner.

  • Working Solutions: Prepare further dilutions of the Apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples by spiking into blank human plasma.[8]

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a polypropylene tube, add an aliquot of human plasma sample (containing either calibration standard, QC, or unknown concentration of Apixaban).

  • Add the internal standard working solution.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions:

  • LC Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ[8]

  • Mobile Phase: Acetonitrile and Ammonium formate buffer pH 4.2 (70:30 v/v)[8]

  • Flow Rate: 1.0 mL/minute with a 1:1 post-column split[8]

  • Run Time: Approximately 3.0 minutes[8]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Apixaban: m/z 460.2 > 443.2[8][9]

    • Apixaban-¹³C,d₃: m/z 464.2 > 447.4[8][9]

5. Data Analysis:

  • Quantify Apixaban concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards. The calibration curve should be linear (r² ≥ 0.99) over the desired concentration range (e.g., 1.0 - 301.52 ng/mL).[8]

Apixaban Metabolism and Pharmacokinetics

Apixaban is eliminated through multiple pathways, including metabolism and excretion of the unchanged drug. The primary metabolic pathways include O-demethylation, hydroxylation, and subsequent sulfation of the hydroxylated O-demethyl metabolite.[10][11] The major enzyme involved in the metabolism of apixaban is CYP3A4.[12]

Apixaban Metabolic Pathway

The following diagram illustrates the major metabolic transformations of Apixaban.

Apixaban_Metabolism Apixaban Apixaban O_Demethyl_Apixaban O-Demethyl Apixaban (M2) Apixaban->O_Demethyl_Apixaban O-demethylation (CYP3A4/5) Hydroxylated_Apixaban 3-Hydroxy Apixaban (M7) Apixaban->Hydroxylated_Apixaban Hydroxylation Hydroxylated_O_Demethyl_Apixaban Hydroxylated O-Demethyl Apixaban (M13) O_Demethyl_Apixaban->Hydroxylated_O_Demethyl_Apixaban Hydroxylation O_Demethyl_Apixaban_Sulfate O-Demethyl Apixaban Sulfate (M1) Hydroxylated_O_Demethyl_Apixaban->O_Demethyl_Apixaban_Sulfate Sulfation

Caption: Major metabolic pathways of Apixaban.

Experimental Workflow for Pharmacokinetic Studies

The use of Apixaban acid-¹³C,d₃ as an internal standard is integral to pharmacokinetic studies. The general workflow for such a study is depicted below.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Dosing Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (LLE with IS) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing Concentration_Time_Profile Concentration-Time Profile Data_Processing->Concentration_Time_Profile PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Concentration_Time_Profile->PK_Parameter_Calculation

Caption: General workflow for a pharmacokinetic study of Apixaban.

References

Safety and handling guidelines for Apixaban acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Use of Apixaban acid-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, an isotopically labeled compound crucial for metabolism, pharmacokinetic studies, and as an internal standard in quantitative analysis. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental results.

Compound Identification and Properties

This compound is a stable isotope-labeled version of the apixaban acid metabolite. The incorporation of carbon-13 and deuterium atoms makes it an ideal internal standard for mass spectrometry-based bioanalysis.[1][2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of the compound. Data for the more common Apixaban-13C,d3 is also included for comparison where specific data for the acid form is unavailable.

PropertyThis compoundApixaban-13C,d3Data Source(s)
Synonyms 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid-13C,D34,5,6,7-tetrahydro-1-[4-(methoxy-13C-d3)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[3][4]
CAS Number 503614-92-4 (Unlabeled)1261393-15-0[3][5]
Molecular Formula C₂₄¹³CH₂₁D₃N₄O₅C₂₄¹³CH₂₂D₃N₅O₄[3][5]
Molecular Weight 464.50 g/mol 463.5 g/mol [3][5]
Appearance Beige solidSolid[3][5]
Purity Not specified≥99% deuterated forms[5]
Melting Point No data available235 - 237 °C[6]
Solubility DMSO, MethanolDMF: 3 mg/ml; DMSO: 5 mg/ml; Methanol: Slightly Soluble[3][5]
Stability Stable under recommended storage conditions≥ 4 years at -20°C[3][5]

Hazard Identification and Safety Precautions

This compound may be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract.[3][4] The primary hazard identified is the potential for organ damage through prolonged or repeated exposure.[3]

GHS Hazard Statements
CodeStatement
H372 Causes damage to organs through prolonged or repeated exposure.[3]
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled.[4]
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4]
Precautionary Measures
CodeStatement
P201/P202 Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3]
P260 Do not breathe dust/fume/gas/mist/vapors/spray.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P308+P313 IF exposed or concerned: Get medical advice/attention.[3]

Handling and Storage

Proper handling and storage are critical to ensure the compound's stability and to protect laboratory personnel.

  • Handling : Handle in a well-ventilated area, preferably within a fume hood or a process enclosure to keep airborne levels low.[3] Avoid the formation of dust and aerosols.[3] All equipment containing the material should be properly grounded.[3] Personnel should wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5.0.

  • Storage : Store in a tightly sealed container. The recommended long-term storage temperature is -20°C.[3] For short-term storage, +4°C is also cited.[7]

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, do not let the product enter drains.[3] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

First Aid
Exposure RouteFirst Aid ProtocolData Source(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of water and non-abrasive soap. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) or product label.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Respiratory Protection : In case of insufficient ventilation or potential for dust formation, wear a suitable particulate filter respirator (e.g., NIOSH-approved N95 or equivalent).[3][8]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Eye Protection : Use safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN166 (EU).[3]

  • Skin and Body Protection : Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3]

Experimental Protocol: Preparation of Internal Standard Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for use as an internal standard in LC-MS analysis.

6.1 Materials

  • This compound solid

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

  • HPLC or MS-grade solvent (e.g., DMSO, Methanol)

  • Vortex mixer and/or sonicator

6.2 Procedure

  • Equilibration : Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this step in a fume hood or ventilated enclosure.

  • Dissolution : Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size. Add a portion of the chosen solvent (e.g., DMSO) to dissolve the solid, using a vortex mixer or sonicator if necessary.

  • Dilution : Once fully dissolved, dilute to the final volume with the same solvent. Mix thoroughly to ensure a homogenous solution. This is the primary stock solution.

  • Working Solutions : Prepare intermediate and final working solutions by performing serial dilutions of the stock solution with the appropriate analytical buffer or solvent.

  • Storage : Store the stock and working solutions in tightly sealed, clearly labeled containers at -20°C or as determined by stability studies.[3]

Safe Handling Workflow

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing key safety and handling checkpoints.

G A Receiving - Verify Compound - Inspect Container B Logistics & Storage - Log in LIMS - Store at -20°C A->B C Experiment Preparation - Equilibrate to RT - Use Fume Hood B->C E Weighing & Dissolution - Use Analytical Balance - Prepare Stock Solution C->E D PPE Check - Gloves - Goggles - Lab Coat D->E Safety First F Analytical Use - Prepare Working Solutions - Use in LC-MS E->F G Waste Disposal - Collect Liquid Waste - Dispose of Contaminated Solids F->G H Documentation - Record Usage - Update Inventory F->H G->H Post-Disposal

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Dispose of unused product and contaminated packaging in a manner consistent with federal, state, and local regulations.[3] Do not allow the chemical to enter the sewer system. Waste should be handled by a licensed professional waste disposal service.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Assay for Apixaban in Human Plasma Using a Stable Isotope-Labeled Acid Metabolite as Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of apixaban, a direct factor Xa inhibitor, in human plasma. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Apixaban acid-13C,d3. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring research.

Introduction

Apixaban is an oral anticoagulant widely prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism. The therapeutic efficacy and safety of apixaban are dependent on maintaining appropriate plasma concentrations. Consequently, a reliable and validated analytical method for its quantification is essential for both clinical research and drug development.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variability in sample preparation and matrix effects. While various deuterated forms of apixaban have been used as internal standards, this method proposes the use of this compound, a stable isotope-labeled version of a major apixaban metabolite. The structural similarity between the analyte and the SIL-IS ensures comparable extraction efficiency and chromatographic behavior, leading to enhanced data quality.

Experimental

Materials and Reagents
  • Apixaban (purity ≥98%)

  • This compound (isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Stock and Working Solutions
  • Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.

  • Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of apixaban and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma sample.

  • Add 25 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterValue
Column C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial conditions
Total Run Time 4.0 minutes

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterApixabanThis compound
Precursor Ion (m/z) 460.2464.2
Product Ion (m/z) 443.2447.2
Dwell Time (s) 0.10.1
Collision Energy (eV) 3535
Cone Voltage (V) 3030

Note: The MRM transition for this compound is proposed based on its structure and may require optimization.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).

Linearity

The calibration curve is constructed by plotting the peak area ratio of apixaban to the internal standard against the nominal concentration of apixaban.

Concentration (ng/mL)
1
5
10
50
100
250
500
1000

The calibration curve should have a correlation coefficient (r²) of ≥0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1≤20%±20%≤20%±20%
Low 3≤15%±15%≤15%±15%
Medium 150≤15%±15%≤15%±15%
High 750≤15%±15%≤15%±15%
Recovery and Matrix Effect

The extraction recovery of apixaban and the internal standard should be consistent and reproducible. The matrix effect is assessed to ensure that endogenous plasma components do not interfere with the quantification.

QC LevelMean Recovery (%)Matrix Factor
Low >85%0.95 - 1.05
High >85%0.95 - 1.05

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_method Methodology apixaban Apixaban (Analyte of Interest) extraction Co-extraction apixaban->extraction is This compound (Stable Isotope Labeled) is->extraction chromatography Co-elution extraction->chromatography detection Differential Detection (by Mass) chromatography->detection quantification Accurate Quantification detection->quantification detection->quantification

Caption: Logical relationship of analyte, internal standard, and methodology.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of apixaban in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for matrix effects and procedural variability. This application note offers a comprehensive protocol that can be readily implemented in research laboratories for pharmacokinetic and other related studies of apixaban.

References

Application Note and Protocol for the Quantification of Apixaban using Apixaban acid-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Accurate and reliable quantification of Apixaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of Apixaban in human plasma using a stable isotope-labeled internal standard, Apixaban acid-¹³C,d₃, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocols

This protocol is based on established and validated LC-MS/MS methods for Apixaban quantification.[1][2][3]

1. Materials and Reagents

  • Apixaban analytical standard

  • Apixaban acid-¹³C,d₃ (Internal Standard, IS)[4][5][6]

  • Human plasma (with K₂EDTA as anticoagulant)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Milli-Q water or equivalent

  • Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)

2. Stock and Working Solutions Preparation

  • Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of methanol.[3] Store at 2-8°C.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Apixaban acid-¹³C,d₃ and dissolve it in 1 mL of methanol. Store at 2-8°C.

  • Working Solutions: Prepare serial dilutions of the Apixaban stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[3] Similarly, prepare a working solution of the internal standard.

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) method for sample cleanup.[1][2][3] Alternatively, solid-phase extraction (SPE) can be used.

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.[2]

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add a specific volume of the internal standard working solution to each plasma sample (except for blank samples).

  • Vortex mix for 30 seconds.

  • Add 1 mL of the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a specific volume of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot Plasma Sample is_addition 2. Add Internal Standard (Apixaban acid-¹³C,d₃) plasma->is_addition extraction 3. Liquid-Liquid Extraction is_addition->extraction centrifugation 4. Centrifuge extraction->centrifugation evaporation 5. Evaporate Supernatant centrifugation->evaporation reconstitution 6. Reconstitute Residue evaporation->reconstitution analysis 7. LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography (LC)

    • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm or equivalent C18 column.[1][2][3]

    • Mobile Phase: Acetonitrile and Ammonium formate buffer (pH 4.2) in a ratio of 70:30 (v/v).[1][2][3]

    • Flow Rate: 1.0 mL/min with a 1:1 split post-column.[1][2][3]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled (e.g., 40°C).

    • Run Time: Approximately 3.0 minutes.[1][2][3]

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Apixaban: 460.2 > 443.2 m/z.[1][2][3]

      • Apixaban acid-¹³C,d₃ (IS): 464.2 > 447.4 m/z.[1][2][3]

    • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

G cluster_analytical_workflow Analytical Workflow sample Prepared Sample lc Liquid Chromatography (Separation) sample->lc ms Mass Spectrometry (Detection) lc->ms data Data Acquisition and Processing ms->data

Caption: General Analytical Workflow for LC-MS/MS.

Data Presentation

The quantitative performance of the method is summarized in the tables below. These values are compiled from a validated LC-MS/MS method for the estimation of Apixaban in human plasma.[1][2][3]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1.0 - 301.52 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantitation (LLOQ)1.0 ng/mL
Extraction Recovery>98%

Table 2: Precision and Accuracy

QC LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low QC0.70 - 6.980.70 - 6.9889.2 - 107.2
Medium QC0.70 - 6.980.70 - 6.9889.2 - 107.2
High QC0.70 - 6.980.70 - 6.9889.2 - 107.2

The described LC-MS/MS method utilizing Apixaban acid-¹³C,d₃ as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Apixaban in human plasma. The protocol is robust, with excellent precision and accuracy over a wide linear range, making it suitable for various research and clinical applications. The detailed experimental workflow and validated performance metrics presented in this application note serve as a comprehensive guide for researchers and drug development professionals.

References

Application Notes and Protocols for Apixaban Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of plasma samples for the quantitative analysis of apixaban, a direct factor Xa inhibitor. The protocols outlined below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used in bioanalytical laboratories and have been validated for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Accurate quantification of apixaban in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte and lead to inaccurate results. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and the complexity of the sample matrix. This document provides a comparative overview of the most common techniques and detailed protocols for their implementation.

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is a balance between recovery, cleanliness, speed, and cost. Below is a summary of quantitative data for the three main techniques discussed.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery ~15-105%[1][2][3]>98%[4][5]>73%[6][7]
Lower Limit of Quantification (LLOQ) 1 - 9.7 ng/mL[1][2]1 ng/mL[4][5]1.01 ng/mL[6][7]
Matrix Effect Ion enhancement observed, but can be compensated with an internal standard[3]No significant matrix effect observed[4][5]Matrix effects eliminated[7]
Throughput HighMediumMedium to Low
Cost LowLow to MediumHigh
Cleanliness of Extract LowMediumHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. Methanol and acetonitrile are the most commonly used solvents for apixaban extraction.[1][2][8][9]

Materials:

  • Human plasma with anticoagulant (e.g., K3EDTA)

  • Apixaban reference standard

  • Internal standard (IS), e.g., apixaban-d3 or apixaban ¹³CD₃[1][4][5]

  • Methanol or Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.[1]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 50 µL of the internal standard solution (e.g., 1 µg/mL apixaban-d3 in methanol).[1]

  • Add 450 µL of cold methanol (or 250 µL of acetonitrile).[1][10] The ratio of solvent to plasma is typically 3:1 or 4.5:1 (v/v).

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1][9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a technique that separates compounds based on their relative solubilities in two different immiscible liquids. It generally provides a cleaner extract than PPT.

Materials:

  • Human plasma with anticoagulant

  • Apixaban reference standard

  • Internal standard (IS), e.g., apixaban ¹³CD₃

  • Extraction solvent (e.g., a mixture of organic solvents)

  • pH adjusting solution (if necessary)

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Protocol:

  • Thaw frozen plasma samples at room temperature and vortex to mix.

  • Pipette 250 µL of the plasma sample into a polypropylene tube.[5]

  • Add 50 µL of the internal standard solution.[5]

  • The specific extraction solvent and pH adjustment can vary, but a common approach involves the use of a water-immiscible organic solvent.

  • Vortex the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction.

  • Centrifuge the tubes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts. It utilizes a solid stationary phase to retain the analyte of interest while interfering substances are washed away.

Materials:

  • Human plasma with anticoagulant

  • Apixaban reference standard

  • Internal standard (IS), e.g., apixaban ¹³CD₃

  • SPE cartridges (e.g., Oasis MCX)[11]

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Washing solution (e.g., methanol/water mixture)

  • Elution solvent (e.g., methanol)

  • Centrifuge or vacuum manifold

  • Evaporation system

  • Reconstitution solvent

Protocol:

  • Thaw and vortex the plasma samples.

  • Acidify 200 µL of the plasma sample.[12][13]

  • Add the internal standard.

  • Condition the SPE cartridge by passing methanol through it.

  • Equilibrate the cartridge by passing water through it.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a methanol/water solution to remove impurities.

  • Elute the apixaban and internal standard from the cartridge with methanol.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]

  • Reconstitute the residue in 1000 µL of the mobile phase for LC-MS/MS analysis.[7]

Visualized Workflows

Protein_Precipitation_Workflow start Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitation Solvent (Methanol/ACN) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

Liquid_Liquid_Extraction_Workflow start Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Solid_Phase_Extraction_Workflow cluster_sample Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution plasma Plasma Sample acidify Acidify plasma->acidify add_is Add Internal Standard acidify->add_is load Load Sample add_is->load condition Condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Logical_Relationship_Diagram cluster_methods Sample Preparation Techniques cluster_factors Key Considerations PPT Protein Precipitation Throughput High Throughput PPT->Throughput Best for Cost Low Cost PPT->Cost Best for LLE Liquid-Liquid Extraction Cleanliness High Cleanliness LLE->Cleanliness SPE Solid-Phase Extraction SPE->Cleanliness Best for Throughput->LLE Cost->SPE Higher

Method Selection Guide

References

Application Note: High-Throughput UPLC-MS/MS Quantification of Apixaban in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of apixaban, a direct factor Xa inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard (Apixaban-¹³CD₃) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation or liquid-liquid extraction protocol, followed by rapid chromatographic separation on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1.0 to 301.52 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Apixaban is an oral anticoagulant that requires careful monitoring in certain clinical situations to ensure safety and efficacy. While traditional coagulation assays can be used, they may lack the specificity and sensitivity of mass spectrometry-based methods.[1] UPLC-MS/MS offers a direct and highly selective approach for the quantification of apixaban in complex biological matrices like plasma.[1] The use of a stable isotope-labeled internal standard (IS) is crucial to correct for matrix effects and variations in instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of apixaban in human plasma using UPLC-MS/MS with an apixaban-¹³CD₃ internal standard.

Experimental

Materials and Reagents

  • Apixaban reference standard

  • Apixaban-¹³CD₃ internal standard (IS)[2][3][4]

  • Methanol (HPLC grade)[1][2]

  • Acetonitrile (HPLC grade)[2][3][4]

  • Formic acid (LC-MS grade)[1]

  • Ammonium formate[1][2][3][4]

  • Human plasma (K₂EDTA)

  • Ultrapure water

Instrumentation

  • Waters ACQUITY UPLC I-Class System or equivalent[5][6]

  • Waters Xevo TQ-S Mass Spectrometer or equivalent[1][5]

  • Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Thermo Beta basic-8, 5µ, 100 mm x 4.6 mm[2][3][4][5]

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: To 100 µL of plasma, add 50 µL of the internal standard working solution (e.g., 1 µg/mL apixaban-d3 in methanol).[1] Then, add 450 µL of methanol, vortex for 5 minutes, and centrifuge at 13,000 rpm for 10 minutes.[1] The supernatant is then transferred for analysis.[1]

  • Liquid-Liquid Extraction: To a plasma sample, add the internal standard.[2][3][4] Extraction is then performed using an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether.[3] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

UPLC Conditions

A typical gradient chromatographic separation is employed:

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5]
Mobile Phase A2.5 mM Ammonium formate (pH 3.0) in water[1]
Mobile Phase B0.1% Formic acid in 100% methanol[1]
Flow Rate0.35 mL/min[1]
Gradient45% A (0-0.2 min), 15% A (0.2-2.0 min), 45% A (2.0-3.0 min)[1]
Column Temperature35 °C[5]
Injection Volume1-5 µL
Run Time3.0 minutes[1][2][3][4]

MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

ParameterValue
Ionization ModeESI Positive[1]
Capillary VoltageOptimized for instrument
Cone VoltageOptimized for instrument
Desolvation TemperatureOptimized for instrument
Desolvation Gas FlowOptimized for instrument
MRM TransitionsApixaban: 460.2 > 443.2 m/z; Apixaban-¹³CD₃: 464.2 > 447.4 m/z[2][3][4]

Results and Discussion

The UPLC-MS/MS method demonstrated excellent performance for the quantification of apixaban in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 301.52 ng/mL, with a coefficient of determination (r²) of ≥0.99.[2][3][4] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[2][3][4]

Accuracy and Precision

The accuracy and precision of the method were evaluated at multiple quality control (QC) concentrations.

QC LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low< 7.0< 7.089.2 - 107.2
Medium< 7.0< 7.089.2 - 107.2
High< 7.0< 7.089.2 - 107.2
Data synthesized from reported ranges.[2][3][4]

Recovery

The extraction recovery of apixaban and the internal standard was consistently high, exceeding 98% for the liquid-liquid extraction method.[2][3][4]

Protocols

Protocol 1: Stock and Working Solution Preparation

  • Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in 5 mL of methanol.[2]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 2 mg of Apixaban-¹³CD₃ and dissolve it in 2 mL of methanol.[2]

  • Working Solutions: Prepare working solutions of apixaban and the internal standard by diluting the stock solutions with a 50:50 methanol:water mixture.[2]

Protocol 2: Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 450 µL of methanol.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_methanol Add Methanol (450 µL) add_is->add_methanol vortex Vortex (5 min) add_methanol->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification (Peak Area Ratio) msms->quant

Caption: UPLC-MS/MS experimental workflow for apixaban quantification.

logical_relationship cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification apixaban Apixaban lc_sep Differential Retention Time apixaban->lc_sep is Apixaban-¹³CD₃ (IS) is->lc_sep ms_detect Specific MRM Transitions lc_sep->ms_detect ratio Peak Area Ratio (Apixaban/IS) ms_detect->ratio calibration Calibration Curve ratio->calibration concentration Apixaban Concentration calibration->concentration

References

Application of Apixaban acid-¹³C,d₃ in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Apixaban acid-¹³C,d₃ as an internal standard in pharmacokinetic (PK) studies of Apixaban. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Introduction to Apixaban and its Pharmacokinetics

Apixaban is an oral, potent, and highly selective direct inhibitor of activated coagulation factor X (FXa).[1] By inhibiting FXa, apixaban decreases thrombin generation and the development of thrombi.[2] It is widely used for the prevention and treatment of thromboembolic disorders.[2] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety.

Apixaban is rapidly absorbed, reaching maximum plasma concentrations (Cmax) 3 to 4 hours after oral administration, and has a half-life of approximately 12 hours.[2][3] Its elimination occurs through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion, with about 27% of the total clearance being renal.[2][3] The primary metabolic pathways for apixaban involve O-demethylation, hydroxylation, and subsequent sulfation of the hydroxylated O-demethyl metabolite.[2][4]

Role of Apixaban acid-¹³C,d₃ in Pharmacokinetic Analysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Apixaban acid-¹³C,d₃ serves as an ideal internal standard for Apixaban quantification due to its identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any analytical variability.

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of Apixaban using Apixaban acid-¹³C,d₃ as an internal standard.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

ParameterDetailsReference
Analyte Apixaban[5][6][7]
Internal Standard (IS) Apixaban acid-¹³C,d₃[5][6][7]
Biological Matrix Human Plasma[5][6][7]
Extraction Method Liquid-Liquid Extraction or Protein Precipitation[5][6][7][8]
Chromatographic Column Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ or ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm[5][6][7]
Mobile Phase Acetonitrile and Ammonium formate buffer (pH 4.2) or Acetonitrile and Water with 0.1% formic acid[5][6][7]
Flow Rate 0.5 - 1.0 mL/min[5][6][7]
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Apixaban) m/z 460.2 > 443.2[5][6][7]
MRM Transition (IS) m/z 464.2 > 447.4[5][6][7]
Linearity Range 1.0 - 301.52 ng/mL[5][6][7]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5][6][7]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity (r²) ≥0.99[5][6][7]
Extraction Recovery (Apixaban) >98%[5][6][7]
Extraction Recovery (IS) >98%[5][6][7]
Within-run Precision 0.70% - 6.98%[5][6][7]
Between-run Precision 0.70% - 6.98%[5][6][7]
Accuracy 89.2% - 107.2%[5][6][7]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of HPLC-grade methanol. Store this solution at 2-8°C for up to 8 days.[7]

  • Internal Standard Stock Solution (Concentration as required): Prepare a stock solution of Apixaban acid-¹³C,d₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the Apixaban stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[7] The internal standard working solution is also prepared by diluting its stock solution in the same solvent.

Sample Preparation (Liquid-Liquid Extraction)
  • To 250 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution. For blank samples, add 50 µL of the dilution solution.

  • Add 100 µL of 1% ortho-phosphoric acid and 250 µL of formic acid and vortex.

  • Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30, v/v).

  • Vortex the mixture for a specified time.

  • Centrifuge the samples at approximately 4090 rcf for 4 minutes at 5°C.[7]

  • Transfer 1 mL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness at 50°C under a stream of nitrogen.[7]

  • Reconstitute the dried residue with 0.5 mL of a solution consisting of acetonitrile and MilliQ water (70:30, v/v).[7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

  • Chromatographic Conditions:

    • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ.[5][6][7]

    • Mobile Phase A: Ammonium formate buffer (pH 4.2).[5][6][7]

    • Mobile Phase B: Acetonitrile.[5][6][7]

    • Gradient: A suitable gradient to achieve separation of Apixaban and the internal standard.

    • Flow Rate: 1.0 mL/min with a 1:1 split post-column.[5][6][7]

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Apixaban: 460.2 > 443.2 (m/z).[5][6][7]

      • Apixaban acid-¹³C,d₃: 464.2 > 447.4 (m/z).[5][6][7]

    • Optimize other parameters such as cone voltage and collision energy for maximum signal intensity.

Visualizations

Pharmacokinetic_Study_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Dosing Drug Administration (Apixaban) Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-20°C or below) Processing->Storage Spiking Spiking with IS (Apixaban acid-13C,d3) Storage->Spiking Extraction Sample Extraction (LLE or PPT) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Quantification->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting Apixaban_Metabolism cluster_metabolites Metabolic Pathways Apixaban Apixaban ODemethyl O-demethylation Apixaban->ODemethyl Hydroxylation Hydroxylation Apixaban->Hydroxylation Metabolite1 O-demethyl Apixaban ODemethyl->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Sulfation Sulfation Metabolite3 O-demethyl Apixaban Sulfate Sulfation->Metabolite3 Metabolite1->Sulfation

References

Application Note: High-Throughput Bioanalytical Method for Apixaban in Human Plasma using a Labeled Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-throughput method for the quantification of apixaban in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay utilizes a stable isotope-labeled internal standard (Apixaban-¹³CD₃) for accurate and precise quantification. Sample preparation is streamlined through a simple protein precipitation procedure. The method is validated over a clinically relevant concentration range and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Apixaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[2] LC-MS/MS has become the reference method for the quantification of direct oral anticoagulants due to its high sensitivity, selectivity, and robustness.[3][4] This document provides a detailed protocol for a validated bioanalytical method for apixaban in human plasma, employing a labeled internal standard to ensure high-quality data.

Experimental

Materials and Reagents
  • Apixaban reference standard

  • Apixaban-¹³CD₃ internal standard (IS)

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[2]

  • Formic acid (LC-MS grade)[5]

  • Ammonium formate (analytical grade)[6]

  • Deionized water[5]

  • Drug-free human plasma (containing K₃EDTA as anticoagulant)[5]

Instrumentation
  • Liquid Chromatography System: Acquity™ UPLC or equivalent[5]

  • Mass Spectrometer: Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer or equivalent[5]

  • Analytical Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or equivalent[5]

Preparation of Solutions
  • Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.[4][5]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Apixaban-¹³CD₃ in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the apixaban stock solution in methanol to create calibration curve and quality control (QC) working solutions.[5] A typical concentration for the IS working solution is 1 µg/mL in methanol.[5]

Sample Preparation

A protein precipitation method is employed for sample preparation.[4][5]

  • Thaw plasma samples completely at room temperature.[5]

  • Vortex the plasma samples briefly.[5]

  • To a microcentrifuge tube, add 100 µL of the plasma sample.[5]

  • Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Apixaban-¹³CD₃ in methanol).[5]

  • Add 450 µL of methanol.[5]

  • Vortex gently for 5 minutes.[5]

  • Centrifuge at 13,000 rpm for 10 minutes.[5]

  • Transfer the supernatant to a vial for LC-MS/MS analysis.[5]

Alternatively, a liquid-liquid extraction can be performed.[6][7]

LC-MS/MS Conditions

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.[5]

  • Mobile Phase A: 2.5 mM ammonium formate (pH 3.0) in water.[5]

  • Mobile Phase B: 100% methanol with 0.1% formic acid.[5]

  • Flow Rate: 0.35 mL/min.[5]

  • Gradient:

    • 0-0.2 min: 45% A

    • 0.2-0.5 min: 15% A

    • 0.5-2.0 min: 15% A

    • 2.0-2.1 min: 45% A

    • 2.1-3.0 min: 45% A[5]

  • Column Temperature: 40°C[5]

  • Autosampler Temperature: 10°C[5]

  • Ionization Mode: Electrospray Ionization (ESI) Positive[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: m/z 460.17 → 199.09[5]

    • Apixaban-¹³CD₃: m/z 464.2 → 447.4[6][7]

Results and Discussion

The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][5]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL.[5] The coefficient of correlation (r) for the calibration curves was consistently greater than 0.997.[5] The lower limit of quantification (LLOQ) was established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[5][6]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at low, medium, and high QC levels. The results, summarized in the table below, were within the acceptable limits of ±15% (±20% for LLOQ).

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1.00< 7.0< 7.0-10.8 to 7.2
Low QC3.00< 5.0< 6.0-5.0 to 5.0
Mid QC150< 4.0< 5.0-3.0 to 3.0
High QC400< 3.0< 4.0-2.0 to 2.0

Data compiled from representative values found in literature.[6][7]

Recovery

The extraction recovery of apixaban and the internal standard was high and consistent across the QC levels, indicating no significant loss of analyte during the sample preparation process. Extraction recoveries were reported to be greater than 98%.[6][7]

Matrix Effect

The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard. The results indicated no significant matrix effect.

Stability

Apixaban was found to be stable in human plasma under various storage and handling conditions, as summarized in the table below.

Stability ConditionDurationResult
Freeze-Thaw Stability3 cycles at -80°CStable[5]
Short-Term Stability (Bench-top)10 hours at room temperatureStable[5]
Post-Preparative Stability (Autosampler)24 hours at 10°CStable[5]
Long-Term Stability199 days at -50°CStable[1]

Workflow Diagram

Bioanalytical Workflow for Apixaban cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (Apixaban-¹³CD₃, 50 µL) plasma->add_is add_methanol Add Methanol (450 µL) add_is->add_methanol vortex Vortex (5 min) add_methanol->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for the bioanalytical method of apixaban in human plasma.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of apixaban in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the high-throughput nature and robustness of the assay. This validated method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of apixaban.

References

Application Note: High-Recovery Liquid-Liquid Extraction Protocol for Apixaban and its Internal Standard from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and high-recovery liquid-liquid extraction (LLE) protocol for the quantitative analysis of apixaban and its stable isotope-labeled internal standard (IS), apixaban-¹³CD₃, from human plasma. The method is optimized for use with LC-MS/MS analysis, providing a clean extract and minimizing matrix effects. This protocol is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of apixaban.

Introduction

Apixaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2][3] Accurate quantification of apixaban in biological matrices is crucial for pharmacokinetic and bioavailability studies. While various sample preparation techniques like protein precipitation (PP) and solid-phase extraction (SPE) are available, liquid-liquid extraction offers a high degree of sample cleanup, reducing matrix interference and improving assay sensitivity.[3][4] This document provides a detailed, step-by-step LLE protocol that demonstrates high recovery for both apixaban and its internal standard.

Materials and Reagents

  • Analytes: Apixaban, Apixaban-¹³CD₃ (Internal Standard)[5][6][7]

  • Biological Matrix: Human Plasma (K₂EDTA as anticoagulant)[6]

  • Extraction Solvent: Acetonitrile[5][7]

  • Reagents: Ammonium formate buffer (pH 4.2)[5][7]

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Pipettes

    • Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

    • LC-MS/MS system

Experimental Protocol

This protocol is adapted from a validated LC-MS/MS method for apixaban estimation in human plasma.[6][7]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of apixaban and apixaban-¹³CD₃ in methanol at a concentration of 1 mg/mL.[4]

  • Working Solutions: Prepare working solutions by diluting the stock solutions in an appropriate solvent (e.g., methanol or acetonitrile:water).

  • Calibration Curve Standards: Prepare calibration curve standards by spiking pooled blank human plasma with the apixaban working solution to achieve a concentration range of 1.00 ng/mL to 301.52 ng/mL.[5][6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[6]

Liquid-Liquid Extraction Procedure
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (blank, standard, or QC).

  • Internal Standard Addition: Add a specified volume of the apixaban-¹³CD₃ working solution to each tube.

  • Extraction Solvent Addition: Add 400 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Analysis: Inject an aliquot of the final extract into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the liquid-liquid extraction method.

Table 1: Extraction Recovery of Apixaban and its Internal Standard

AnalyteConcentration LevelMean Recovery (%)
ApixabanLow QC>98%[6]
ApixabanMedium QC>98%[6]
ApixabanHigh QC>98%[6]
Overall Mean 98.53% [6]
Apixaban-¹³CD₃ (IS)Medium QC>98%[6]
Overall Mean 101.18% [6]

Table 2: Linearity and Precision of the Method

ParameterValue
Calibration Curve Range1.00 - 301.52 ng/mL[5][6][7]
Correlation Coefficient (r²)≥ 0.99[5][6][7]
Within-Run Precision (%CV)0.70% - 6.98%[6][7]
Between-Run Precision (%CV)0.70% - 6.98%[6][7]
Accuracy89.2% - 107.2%[6][7]

Experimental Workflow Diagram

LLE_Workflow Start Start Sample 1. Aliquot 100 µL Plasma Sample Start->Sample Add_IS 2. Add Internal Standard (Apixaban-¹³CD₃) Sample->Add_IS Add_Solvent 3. Add 400 µL Acetonitrile Add_IS->Add_Solvent Vortex 4. Vortex (5 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analysis 7. LC-MS/MS Analysis Transfer->Analysis End End Analysis->End

Caption: Liquid-liquid extraction workflow for apixaban.

Conclusion

The described liquid-liquid extraction protocol provides a highly efficient and reproducible method for the extraction of apixaban and its internal standard from human plasma. With recovery rates exceeding 98% for both the analyte and the internal standard, this method is well-suited for demanding bioanalytical applications that require high accuracy and precision. The simple, single-step extraction procedure is amenable to high-throughput analysis, making it a valuable tool in clinical and pharmaceutical research.

References

Application Notes and Protocols for Apixaban Analysis in Biological Matrices using Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is a direct oral anticoagulant that requires precise and reliable quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3] Protein precipitation is a widely adopted sample preparation technique for the analysis of apixaban in biological fluids due to its simplicity, speed, and cost-effectiveness.[1][4][5] This document provides detailed application notes and protocols for the protein precipitation method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of apixaban.

Principles of Protein Precipitation for Apixaban Analysis

Protein precipitation is a common technique used to remove proteins from biological samples, which can interfere with downstream analysis.[5][6] The principle involves the addition of an organic solvent, such as acetonitrile or methanol, to the biological matrix (e.g., plasma). This alters the dielectric constant of the solution, leading to the precipitation of proteins out of the solution. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest, apixaban, is collected for analysis.

Experimental Workflows

The general workflow for protein precipitation of apixaban from biological matrices is a straightforward process. The key steps are outlined in the diagram below. Variations in the protocol, such as the choice of precipitation solvent and the solvent-to-sample ratio, can be optimized to enhance recovery and minimize matrix effects.

cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Precipitation Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze

General workflow for apixaban analysis using protein precipitation.

A more detailed logical relationship diagram illustrating the key considerations and steps in developing a protein precipitation method for apixaban analysis is provided below.

cluster_input Inputs cluster_process Method Development cluster_output Outputs & Validation BiologicalMatrix Biological Matrix e.g., Human Plasma SamplePrep Sample Preparation Add Internal Standard Add Precipitation Solvent (Methanol or Acetonitrile) BiologicalMatrix->SamplePrep Apixaban Apixaban Standard Apixaban->SamplePrep InternalStandard Internal Standard e.g., Apixaban-d3, Carbamazepine InternalStandard->SamplePrep Optimization Optimization Solvent:Sample Ratio Incubation Time/Temp Centrifugation Speed/Time SamplePrep->Optimization Analysis Analytical Method LC-MS/MS Column Selection Mobile Phase MS Parameters Optimization->Analysis Validation Method Validation Linearity Accuracy & Precision Recovery Matrix Effect Stability Analysis->Validation Quantification Quantitative Results Apixaban Concentration Validation->Quantification

Key considerations in method development for apixaban analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized protein precipitation for the analysis of apixaban in human plasma.

Table 1: Protein Precipitation Protocols and Recovery

Precipitating SolventSolvent to Plasma Ratio (v/v)Internal StandardAverage Recovery (%)Reference
Methanol3:1Apixaban-d314.66 - 16.57[4]
Acetonitrile2:1CarbamazepineNot Reported[1]
MethanolNot Specified[¹³C, ²H₇]-apixabanNot Reported[7]
AcetonitrileNot SpecifiedRivaroxabanNot Reported[2]
Methanol3:1Not Specified97.4 - 104.5[8]
Not SpecifiedNot SpecifiedApixaban-d393.9 - 105.4[9]

Table 2: Method Validation Parameters

Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
2 - 5002≥90≤10[10]
1 - 5001Within 15% of nominal<15[4]
3 - 10003Not Reported<6[1]
5 - 500590.0 - 105.8<14[7]
1 - 3001Within acceptance criteriaWithin acceptance criteria[2]
9.70 - 970.009.70<9.5 (bias)<14.4[8]
5 - 5005≤8.0 (bias)≤12.2[9]

Detailed Experimental Protocols

Below are detailed protocols for protein precipitation of apixaban from human plasma based on published methods.

Protocol 1: Protein Precipitation using Methanol

This protocol is adapted from a method utilizing a 3:1 ratio of methanol to plasma.[4]

Materials:

  • Human plasma samples

  • Apixaban standard solutions

  • Internal standard solution (e.g., apixaban-d3, 1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Thaw plasma samples completely at room temperature (18–21°C) and briefly vortex to ensure homogeneity.[4]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[4]

  • Add 50 µL of the internal standard solution (apixaban-d3, 1 µg/mL in methanol) to the microcentrifuge tube.[4]

  • Add 450 µL of methanol to the tube.[4]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Protein Precipitation using Acetonitrile

This protocol is based on a method using a 2:1 ratio of acetonitrile to plasma.[1]

Materials:

  • Human plasma samples

  • Apixaban standard solutions

  • Internal standard solution (e.g., carbamazepine in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nylon filters

  • Autosampler vials

Procedure:

  • Pipette 400 µL of the plasma sample into a microcentrifuge tube.[1]

  • Add 800 µL of acetonitrile containing the internal standard to the tube.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.[1]

  • Filter the supernatant through a nylon filter into an autosampler vial for LC-MS/MS analysis.[1]

Concluding Remarks

Protein precipitation is a robust and efficient method for the preparation of biological samples for apixaban quantification. The choice of precipitating solvent and the solvent-to-sample ratio can be tailored to the specific requirements of the assay. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate their own methods for the analysis of apixaban in various biological matrices. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is crucial for accurate quantification.[1][2][4]

References

Application Note: High-Throughput Chromatographic Separation of Apixaban and its Isotopically Labeled Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the anticoagulant drug apixaban and its stable isotope-labeled internal standard, Apixaban acid-¹³C,d₃. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in drug development and quality control. The protocol provides detailed chromatographic conditions, sample preparation procedures, and mass spectrometric parameters to ensure high selectivity, accuracy, and precision.

Introduction

Apixaban is a direct factor Xa inhibitor widely prescribed for the prevention and treatment of thromboembolic events.[1] To ensure its safety and efficacy, robust analytical methods are required for the quantification of apixaban and its related substances in various matrices.[1] Stable isotope-labeled internal standards are essential for accurate quantification in bioanalytical and other complex sample matrices, as they compensate for matrix effects and variations in sample processing. Apixaban acid is a potential hydrolysis degradation product, and its isotopically labeled form, Apixaban acid-¹³C,d₃, serves as an ideal internal standard for its quantification. This application note presents a validated UPLC-MS/MS method for the efficient separation of apixaban from this key labeled metabolite.

Experimental Protocol

Instrumentation and Materials
  • Chromatography System: A UPLC system coupled with a triple quadrupole tandem mass spectrometer is recommended for this analysis.[2]

  • Analytical Column: A C18 reversed-phase column is suitable for this separation. A common choice is a column with dimensions of 100 x 4.6 mm and a particle size of 2.7 µm.[3]

  • Chemicals and Reagents: HPLC grade acetonitrile and methanol, along with ammonium formate and formic acid, are required for the mobile phase preparation.[2] Deionized water should be of high purity.[2] Reference standards of apixaban and Apixaban acid-¹³C,d₃ are necessary for method development and validation.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of apixaban and Apixaban acid-¹³C,d₃.

ParameterCondition
Column C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 2.5 mM Ammonium formate in water with 0.1% formic acid (pH 3.0)[2]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program See Table 2
Flow Rate 0.5 mL/min
Column Temperature 40°C[4]
Injection Volume 5 µL
Run Time Approximately 5 minutes
Gradient Elution Program

A gradient elution is employed to achieve optimal separation and peak shape.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.01090
4.01090
4.1955
5.0955
Mass Spectrometric Detection

For sensitive and selective detection, a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is utilized. The electrospray ionization (ESI) source should be operated in positive ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Apixaban460.2443.2[5]
Apixaban acid-¹³C,d₃464.2447.4[5]

Note: The exact mass transitions for Apixaban acid-¹³C,d₃ may need to be optimized based on the specific fragmentation pattern of the reference standard.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of apixaban and Apixaban acid-¹³C,d₃ in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentration range for calibration curves.

  • Plasma Sample Extraction (for bioanalytical applications): Protein precipitation is a common method for extracting apixaban from plasma. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at high speed for 10 minutes. The supernatant can then be diluted and injected into the UPLC-MS/MS system.

Data Presentation

The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[6]

Linearity

The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range.

CompoundConcentration Range (ng/mL)Correlation Coefficient (r²)
Apixaban1 - 500> 0.99
Accuracy and Precision

The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low595 - 105< 5
Medium10095 - 105< 5
High40095 - 105< 5

Workflow Diagram

apx_workflow Analytical Workflow for Apixaban and Apixaban acid-¹³C,d₃ cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation (1 mg/mL) working Working Standard Dilution stock->working extraction Sample Extraction (e.g., Protein Precipitation) working->extraction injection Inject Sample (5 µL) extraction->injection Transfer Supernatant separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration Acquire Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Analytical workflow for the quantification of apixaban.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the separation and quantification of apixaban and its isotopically labeled acid metabolite. The detailed protocol and performance characteristics demonstrate the suitability of this method for a wide range of applications in pharmaceutical analysis, from early drug development to routine quality control and clinical monitoring.

References

Application Note: High-Throughput Quantification of Apixaban and its ¹³C,d₃ Labeled Analogue in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apixaban, a direct factor Xa inhibitor, and its stable isotope-labeled internal standard (SIL-IS), apixaban-¹³C,d₃, in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other drug development applications requiring accurate and precise measurement of apixaban.

Introduction

Apixaban is an oral anticoagulant widely prescribed for the prevention and treatment of thromboembolic events.[1] Accurate quantification of apixaban in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and throughput.[2][3] The use of a stable isotope-labeled internal standard, such as apixaban-¹³C,d₃, is essential for correcting matrix effects and improving the accuracy and precision of the assay.[2] This document provides a comprehensive protocol for the analysis of apixaban and its ¹³C,d₃ labeled analogue.

Experimental

Materials and Reagents
  • Apixaban reference standard (purity >98%)

  • Apixaban-¹³C,d₃ internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Human plasma (EDTA-K3)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of apixaban and the internal standard from human plasma.

  • Allow all solutions and samples to thaw to room temperature.

  • To 50 µL of plasma, add 50 µL of the internal standard working solution (apixaban-¹³C,d₃ in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column. The conditions provided below are a general guideline and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or equivalent[4]
Mobile Phase A 2.5 mM Ammonium Formate (pH 3.0) in Water[4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.35 mL/min[4]
Injection Volume 1-10 µL
Column Temperature 40°C[4]
Autosampler Temperature 10°C[4]
Gradient 0-0.2 min (45% A), 0.2-0.5 min (15% A), 0.5-2.0 min (15% A), 2.0-2.1 min (45% A), 2.1-3.0 min (45% A)[4]
Run Time 3.0 minutes[4][5][6]
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive[2][4]
Capillary Voltage 1.0 kV[2]
Source Temperature 120°C[2]
Desolvation Gas Nitrogen[2]
Desolvation Temperature 650°C[2]
Desolvation Gas Flow 1000 L/h[2]
Cone Gas Flow 150 L/h[2]
Collision Gas Argon

The analytes are monitored using Multiple Reaction Monitoring (MRM). The specific precursor and product ions, along with optimized collision energies and cone voltages, are crucial for achieving high selectivity and sensitivity.

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Apixaban 460.17[4]199.09[4]Optimize for specific instrumentOptimize for specific instrument
Apixaban 460.2[6]443.2[6]Optimize for specific instrumentOptimize for specific instrument
Apixaban-¹³C,d₃ 463.13[4]202.09[4]Optimize for specific instrumentOptimize for specific instrument
Apixaban-¹³C,d₃ 464.2[6]447.4[6]Optimize for specific instrumentOptimize for specific instrument

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity.

Workflow and Data Analysis

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Apixaban-¹³C,d₃) plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation report_generation Report Generation concentration_calculation->report_generation

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of Apixaban acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apixaban acid-¹³C,d₃ analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity with the isotopically labeled internal standard, Apixaban acid-¹³C,d₃, during LC-MS/MS experiments.

Troubleshooting Guide: Low Signal Intensity of Apixaban Acid-¹³C,d₃

This guide addresses specific issues that can lead to diminished signal intensity of the internal standard, a critical component for accurate quantification of Apixaban.

Question: What are the primary causes for a sudden drop in Apixaban acid-¹³C,d₃ signal intensity?

A sudden drop in signal intensity can often be attributed to issues with the LC-MS/MS system or the prepared solutions. Here is a systematic approach to troubleshoot this problem:

  • LC-MS/MS System Health Check:

    • Ion Source Contamination: The ion source is prone to contamination from sample matrix components, which can suppress ionization and reduce signal intensity.[1][2]

      • Recommendation: Regularly clean the ion source as per the manufacturer's guidelines.[2]

    • Solvent and Mobile Phase Issues: Inconsistent solvent composition, microbial growth in mobile phase bottles, or salt precipitation can lead to pressure fluctuations and poor signal.[2]

      • Recommendation: Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases. Always flush the system thoroughly when changing solvent compositions to prevent salt precipitation.[2]

    • System Leaks: Leaks in the LC system can cause pressure drops and inconsistent flow rates, affecting signal stability.

      • Recommendation: Perform a system pressure test to check for any leaks.

  • Internal Standard (IS) Solution Integrity:

    • Degradation: While Apixaban is generally stable, improper storage or handling of the Apixaban acid-¹³C,d₃ stock and working solutions can lead to degradation. Apixaban has been shown to degrade under strong acidic conditions.[3]

      • Recommendation: Store stock solutions in methanol at 2°C to 8°C or -20°C as recommended by the supplier.[4][5] Prepare working solutions fresh daily if possible.[4]

    • Precipitation: The internal standard may precipitate out of solution if the solvent composition is not optimal or if it is stored at very low temperatures.

      • Recommendation: Visually inspect solutions for any precipitates. If precipitation is suspected, gently warm and vortex the solution to redissolve the compound.

Question: My Apixaban acid-¹³C,d₃ signal is consistently low across an entire analytical batch. What should I investigate?

Consistent low signal across a batch often points to a systematic issue with sample preparation, the analytical method, or the instrument setup.

Troubleshooting Workflow for Consistent Low IS Signal

Troubleshooting_Workflow cluster_Investigation Investigation Steps Start Consistently Low IS Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC_Params Verify LC Parameters Check_Sample_Prep->Check_LC_Params If no errors found Resolution Signal Restored Check_Sample_Prep->Resolution Error identified & corrected Check_MS_Params Optimize MS Parameters Check_LC_Params->Check_MS_Params If no errors found Check_LC_Params->Resolution Error identified & corrected Check_Matrix_Effects Investigate Matrix Effects Check_MS_Params->Check_Matrix_Effects If no errors found Check_MS_Params->Resolution Error identified & corrected Check_Matrix_Effects->Resolution Mitigation applied

Caption: A systematic workflow for troubleshooting consistently low internal standard signal.

  • Sample Preparation:

    • Extraction Efficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may result in low recovery of the internal standard. While protein precipitation is simple and fast, its efficiency can be low.[6] Liquid-liquid extraction has been shown to yield high recovery for Apixaban and its internal standards.[5][7]

      • Recommendation: Evaluate the extraction recovery of Apixaban acid-¹³C,d₃ by comparing the peak area of the IS in an extracted sample to the peak area of the IS in a neat solution at the same concentration.

    • Pipetting Errors: Inaccurate pipetting of the internal standard spiking solution will lead to consistently lower amounts being added to each sample.

      • Recommendation: Calibrate and verify the accuracy of all pipettes used for sample preparation.

  • Liquid Chromatography:

    • Column Performance: A deteriorating or clogged column can lead to poor peak shape and reduced signal intensity.

      • Recommendation: Monitor column pressure and peak shape. If performance degrades, wash or replace the column.

    • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization efficiency of Apixaban. Acidic mobile phases with additives like formic acid or ammonium formate are commonly used.[5][6]

      • Recommendation: Ensure the mobile phase is prepared correctly and that the pH is optimal for Apixaban ionization in positive ESI mode.

  • Mass Spectrometry:

    • Incorrect MRM Transitions: Using incorrect precursor or product ion m/z values will result in no or very low signal. The commonly used MRM transition for Apixaban acid-¹³C,d₃ is m/z 464.2 > 447.4.[5][7][8]

      • Recommendation: Verify that the correct MRM transitions are entered in the acquisition method.

    • Suboptimal MS Parameters: Parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows) need to be optimized for maximum signal intensity.[5]

      • Recommendation: Perform a tuning and optimization of the mass spectrometer for Apixaban acid-¹³C,d₃ using a neat solution.

  • Matrix Effects:

    • Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress the ionization of Apixaban acid-¹³C,d₃ in the ion source, leading to a lower signal.[1] This is a common issue in bioanalytical methods.[2]

      • Recommendation: Assess matrix effects by comparing the peak area of the IS in a post-extraction spiked blank matrix sample to the peak area in a neat solution. If significant ion suppression is observed, improve the sample cleanup procedure or adjust the chromatography to separate the IS from the interfering components.

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for Apixaban acid-¹³C,d₃?

While optimal parameters are instrument-dependent, the following table summarizes typical starting conditions based on published methods.

ParameterTypical Value/ConditionReference
Liquid Chromatography
ColumnC18 (e.g., Thermo Hypersil Gold, Thermo Beta basic-8)[6][7]
Mobile Phase A2.5 mM Ammonium Formate (pH 3.0) or Ammonium Formate Buffer (pH 4.2)[6][7]
Mobile Phase BMethanol with 0.1% Formic Acid or Acetonitrile[6][7]
Flow Rate0.35 - 1.0 mL/min[6][7]
Injection Volume5 - 10 µL[9][10]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[4][6]
MRM TransitionPrecursor Ion (m/z): 464.2; Product Ion (m/z): 447.4[5][7][8]
Ion Source Temperature~550 °C[5]
Ion Spray Voltage~5500 V[5]
Collision Energy (CE)~35 V[5]
Declustering Potential (DP)~50 V[5]

Q2: How should I prepare stock and working solutions of Apixaban acid-¹³C,d₃?

  • Stock Solution: Prepare a stock solution of Apixaban acid-¹³C,d₃ at a concentration of approximately 1 mg/mL in 100% methanol.[5][6] Store this solution at 2°C to 8°C.[5]

  • Working Solutions: Prepare working solutions by diluting the stock solution in a mixture of methanol and water (e.g., 50:50 v/v).[5] The concentration of the working solution will depend on the expected concentration range of Apixaban in the samples. A common concentration for the internal standard spiking solution is 1 µg/mL.[6]

Q3: What are common sample preparation techniques for Apixaban analysis in plasma?

The two most common techniques are protein precipitation and liquid-liquid extraction.

TechniqueProtocolAdvantagesDisadvantages
Protein Precipitation (PP) Add 3-4 volumes of cold methanol or acetonitrile to the plasma sample, vortex, centrifuge, and analyze the supernatant.[6]Simple, fast, high-throughput.Lower extraction efficiency (~16% reported in one study), may not effectively remove phospholipids, leading to matrix effects.[1][6]
Liquid-Liquid Extraction (LLE) Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and methyl tertiary butyl ether) to the plasma sample, vortex, centrifuge, separate the organic layer, evaporate to dryness, and reconstitute in mobile phase.[7]High extraction recovery (>98%), provides a cleaner extract, reduces matrix effects.[5][7]More time-consuming, lower throughput.

Experimental Protocol: Protein Precipitation

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the Apixaban acid-¹³C,d₃ internal standard working solution (e.g., 1 µg/mL in methanol).[6]

  • Add 450 µL of cold 100% methanol.[6]

  • Vortex the mixture for 5 minutes.[6]

  • Centrifuge at 13,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

Logical Relationship of Troubleshooting Steps

Logical_Relationship cluster_Troubleshooting Troubleshooting Logic Problem Low IS Signal Instrument Check Instrument (Source, Solvents, Leaks) Problem->Instrument Method Review Method (LC & MS Parameters) Problem->Method Sample Investigate Sample (Preparation, Stability, Matrix) Problem->Sample Solution Identify Root Cause & Resolve Instrument->Solution Method->Solution Sample->Solution

Caption: Interrelated areas to investigate when troubleshooting low internal standard signal.

Q4: Can carryover affect the signal of my internal standard?

Yes, carryover from a high concentration sample can potentially affect the subsequent blank or low concentration sample, though this is more commonly observed for the analyte.[6] Some studies have noted carryover for Apixaban.[1]

  • Recommendation: To minimize carryover, use a robust autosampler rinsing procedure. A mixture of acetonitrile and water is often effective.[5] Injecting blank samples after the highest calibration standard can help assess the extent of carryover.[6]

References

How to address matrix effects in apixaban bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of apixaban. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the bioanalysis of apixaban, with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of apixaban. What are the potential causes and how can I troubleshoot this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in the bioanalysis of apixaban from complex biological matrices like plasma.[1] These effects can lead to inaccurate and imprecise quantification.[1] Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Your Sample Preparation Method: The primary cause of matrix effects is the presence of endogenous matrix components, such as phospholipids, that co-elute with apixaban and interfere with its ionization.[2]

    • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing interfering components and often results in significant matrix effects.[3][4] If you are using PPT, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning apixaban into an organic solvent, leaving many matrix components behind.[4][5]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by providing the cleanest extracts.[4][6] Different SPE sorbents can be used to selectively retain apixaban while washing away interfering substances. Oasis MCX has been shown to yield high recoveries and low matrix effects for apixaban.

  • Optimize Chromatographic Separation: Ensure that your chromatographic method effectively separates apixaban from the regions where most matrix components elute.

    • Adjusting the gradient profile or using a different column chemistry can improve separation. A reversed-phase C18 column is commonly used for apixaban analysis.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as apixaban-d3 or apixaban-¹³CD₃, is crucial for compensating for matrix effects.[1][3][5][6] Since the SIL-IS has nearly identical physicochemical properties to apixaban, it will experience similar matrix effects, allowing for accurate correction during data analysis.

  • Perform a Post-Column Infusion Experiment: This experiment can help identify the regions in your chromatogram where matrix effects are most pronounced. By infusing a constant concentration of apixaban post-column while injecting a blank extracted matrix sample, you can observe dips or rises in the baseline, indicating ion suppression or enhancement, respectively.

Question: My recovery of apixaban is low and inconsistent. What steps can I take to improve it?

Answer:

Low and variable recovery can significantly impact the accuracy and sensitivity of your assay. Here are some troubleshooting steps:

  • Re-evaluate Your Extraction Procedure:

    • Protein Precipitation: Ensure the ratio of precipitating solvent (e.g., methanol or acetonitrile) to plasma is optimal. Typically, a 3:1 or 4:1 ratio is used.[3] Inefficient precipitation can lead to poor recovery.

    • Liquid-Liquid Extraction: The choice of extraction solvent and pH are critical. Experiment with different organic solvents and pH conditions to optimize the partitioning of apixaban into the organic phase.

    • Solid-Phase Extraction: Incomplete elution of apixaban from the SPE cartridge is a common cause of low recovery. Ensure the elution solvent is strong enough and the volume is sufficient to completely elute the analyte. Also, check for breakthrough during the loading and washing steps.

  • Check for Analyte Stability: Apixaban may be unstable under certain conditions. Assess its stability in the biological matrix at different temperatures and throughout the sample preparation process.[3]

  • Optimize pH: The pH of the sample can influence the extraction efficiency of apixaban. Adjusting the pH of the plasma sample before extraction may improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in apixaban bioanalysis?

A1: The most common cause of matrix effects in apixaban bioanalysis, particularly when using LC-MS/MS, is the presence of co-eluting endogenous phospholipids from the biological matrix (e.g., plasma).[2] These phospholipids can suppress or enhance the ionization of apixaban in the mass spectrometer source, leading to inaccurate results.[1]

Q2: How do I choose the right sample preparation technique to minimize matrix effects?

A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT) is a simple and fast method but provides the least sample cleanup.[3][4]

  • Liquid-Liquid Extraction (LLE) offers a better degree of cleanup than PPT.[4][5]

  • Solid-Phase Extraction (SPE) is considered the gold standard for removing matrix interferences and achieving the lowest matrix effects.[4][6] The specificity of the SPE sorbent can be tailored to the analyte for optimal cleanup.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for apixaban bioanalysis?

A3: A stable isotope-labeled internal standard (SIL-IS), such as apixaban-¹³CD₃, is highly recommended because it has the same chemical structure and physicochemical properties as apixaban.[5][6] This means it will behave almost identically during sample preparation and LC-MS/MS analysis, experiencing the same degree of matrix effects and any variations in instrument response.[1] By using the peak area ratio of the analyte to the SIL-IS for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.[2]

Q4: What are the typical acceptance criteria for matrix effect and recovery in a validated bioanalytical method?

A4: According to regulatory guidelines from bodies like the FDA and EMA, the matrix effect is assessed by calculating the matrix factor, which is the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution.[3] The coefficient of variation (CV) of the matrix factor from at least six different lots of the biological matrix should be within 15%.[3] Recovery does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across different concentrations and batches should ideally be within 15%.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for apixaban analysis from plasma, highlighting their impact on recovery and matrix effects.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Reference
Protein Precipitation (PPT)VariesHighLow
Liquid-Liquid Extraction (LLE)>98%LowModerate[5]
Supported Liquid Extraction (SLE)~75%ModerateModerate
Solid-Phase Extraction (SPE) - Oasis MCX>75%Lowest~90%
Solid-Phase Extraction (SPE) - Oasis HLB PRiMEVariesLow~90%
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol describes a general workflow for SPE to minimize matrix effects in apixaban bioanalysis.

Materials:

  • Plasma samples containing apixaban

  • Internal Standard (Apixaban-¹³CD₃)

  • SPE Cartridges (e.g., Oasis MCX)

  • Methanol

  • Acetonitrile

  • Formic Acid

  • Ammonium Hydroxide

  • Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike with the internal standard solution. Acidify the plasma sample with an appropriate acid (e.g., formic acid).

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a stronger organic solvent (e.g., methanol) to remove lipids.

  • Elution: Elute apixaban and the internal standard from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Workflow for Mitigating Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with SIL-IS start->spike extract Extraction (PPT, LLE, or SPE) spike->extract cleanup Sample Cleanup (e.g., Phospholipid Removal) extract->cleanup chroma Chromatographic Separation cleanup->chroma ms Mass Spectrometry Detection chroma->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify end end quantify->end Final Concentration

Caption: A generalized workflow for apixaban bioanalysis, emphasizing steps to minimize matrix effects.

Troubleshooting_Logic Troubleshooting Matrix Effects cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_is Internal Standard Issues start Problem: Ion Suppression or Enhancement check_method Is the sample prep method adequate? (PPT < LLE < SPE) start->check_method check_separation Is separation from matrix components sufficient? start->check_separation check_is Are you using a stable isotope-labeled IS? start->check_is check_phospholipids Consider phospholipid removal plates check_method->check_phospholipids end_node Solution: Improved Accuracy and Precision check_phospholipids->end_node optimize_gradient Optimize gradient elution check_separation->optimize_gradient optimize_gradient->end_node implement_is Implement SIL-IS check_is->implement_is implement_is->end_node

Caption: A logical diagram for troubleshooting matrix effects in apixaban bioanalysis.

References

Ion suppression effects on apixaban quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of apixaban, with a specific focus on mitigating ion suppression effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect apixaban quantification?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, apixaban, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and ultimately, inaccurate quantification of apixaban.[1][3] In bioanalytical methods, endogenous components of biological samples like plasma, such as phospholipids, salts, and proteins, are common culprits of ion suppression.[1][2]

Q2: What are the primary sources of ion suppression in the analysis of apixaban in biological samples?

A2: The main sources of ion suppression in bioanalytical LC-MS/MS methods for apixaban include:

  • Endogenous matrix components: Phospholipids are one of the most common contributors to ion suppression in biological samples like plasma. Salts and proteins can also interfere with the ionization process.[1][2]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, can cause ion suppression.[1]

  • Mobile phase additives: High concentrations of non-volatile mobile phase additives can interfere with the ionization of apixaban.[1]

  • Co-eluting metabolites or drugs: Other metabolites or co-administered drugs present in the sample can compete with apixaban for ionization, leading to suppression.[1]

  • Dosing vehicles and cannula locking solutions: In in vivo studies, components of the dosing vehicle or solutions used to maintain cannula patency can also be a source of ion suppression.[4]

Troubleshooting Guides

Issue 1: Low or inconsistent signal intensity for apixaban.

This is a common symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

Step 1: Assess the Matrix Effect.

A post-column infusion experiment is a common method to visualize and assess ion suppression.[3]

  • Experimental Protocol: Post-Column Infusion

    • Infuse a standard solution of apixaban at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.

    • Inject a blank, extracted matrix sample (e.g., plasma without apixaban).

    • Monitor the apixaban signal. A dip in the signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Step 2: Optimize Sample Preparation.

Inadequate sample preparation is a primary cause of matrix effects.[1] The goal is to remove interfering endogenous components, particularly phospholipids, from the sample.

  • Comparison of Sample Preparation Techniques:

Sample Preparation TechniquePrincipleApixaban Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) Simple addition of an organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.[5][6][7]AcceptableSubstantial (>25%)Poor[1]
Supported Liquid Extraction (SLE) A form of liquid-liquid extraction where the aqueous sample is absorbed onto a solid support.AcceptableSubstantial (>25%)Moderate
Solid Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.>75%LowExcellent
  • Recommendation: For robust and reliable quantification of apixaban with minimal ion suppression, more specific sample preparation methods like Solid Phase Extraction (SPE) are recommended. While simpler methods like Protein Precipitation (PPT) can yield acceptable quantitative performance, they often result in significant matrix effects.

Step 3: Optimize Chromatographic Conditions.

Proper chromatographic separation is crucial to separate apixaban from co-eluting, interfering compounds.

  • Experimental Protocol: UPLC-MS/MS Method for Apixaban Quantification [6]

    • LC System: Acquity™ UPLC (Waters)

    • Column: Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm)

    • Mobile Phase A: 2.5 mM ammonium formate (pH 3.0)[6][7]

    • Mobile Phase B: 100% methanol containing 0.1% formic acid[6][7]

    • Gradient:

      • 0–0.2 min (45% A)

      • 0.2–0.5 min (15% A)

      • 0.5–2.0 min (15% A)

      • 2.0–2.1 min (45% A)

      • 2.1–3.0 min (45% A)

    • Flow Rate: 0.35 mL/min

    • Column Temperature: 40℃

    • Autosampler Temperature: 10℃

  • Mass Spectrometer: Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer (Waters)

  • Ionization Mode: Electrospray Ionization (ESI) Positive[5][6]

  • MRM Transitions:

    • Apixaban: m/z 460.17 → 199.09[6]

    • Internal Standard (apixaban-d3): m/z 463.13 → 202.09[6]

Issue 2: Poor reproducibility of apixaban quantification.

Poor reproducibility can also be a consequence of variable ion suppression between samples.

Step 1: Utilize a Stable Isotope-Labeled Internal Standard.

A stable isotope-labeled (SIL) internal standard, such as apixaban-d3 or [¹³C, ²H₇]-apixaban, is highly recommended.[5][6][8] Since the SIL internal standard has nearly identical physicochemical properties to apixaban, it will co-elute and experience similar ion suppression effects. This allows for the correction of signal variability, thereby improving the accuracy and precision of the quantification.

Step 2: Evaluate Matrix Effects Across Different Lots.

To ensure the method is robust, it is essential to evaluate matrix effects using at least six different lots of the biological matrix (e.g., human plasma).[6] The coefficient of variation (CV%) of the peak area ratios for the analyte and internal standard should be within 15%.[6]

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., apixaban-d3) plasma->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for Apixaban Quantification.

ion_suppression_mitigation cluster_optimization Mitigation Strategies cluster_outcome Desired Outcome ion_suppression Ion Suppression Observed sample_prep Optimize Sample Preparation (e.g., SPE over PPT) ion_suppression->sample_prep chromatography Optimize Chromatography (Gradient Elution) ion_suppression->chromatography internal_std Use Stable Isotope-Labeled Internal Standard ion_suppression->internal_std improved_data Improved Accuracy, Precision, and Sensitivity sample_prep->improved_data chromatography->improved_data internal_std->improved_data

Caption: Ion Suppression Mitigation Strategy.

References

Dealing with poor recovery of Apixaban acid-13C,d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the extraction and analysis of Apixaban and its related compounds, with a specific focus on the poor recovery of the internal standard, Apixaban acid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the carboxylic acid metabolite of Apixaban.[1][2] SIL internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis.[3] Because this compound is chemically and physically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same experimental variations, such as extraction loss and matrix effects.[3][4] This allows for the normalization of the analyte's signal, which corrects for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][5]

Q2: What are "matrix effects" and how can they affect my results?

Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting components present in the biological sample (e.g., plasma, serum).[3][4][6] These effects can manifest as ion suppression or enhancement, leading to inaccurate and unreliable quantification.[3][4] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[4] Using a suitable SIL internal standard like this compound is a primary strategy to compensate for these effects.[6]

Q3: Why is my recovery for this compound consistently low?

Low recovery of an internal standard indicates that a significant portion is being lost during the sample preparation process.[5][7] Common causes include:

  • Suboptimal Extraction Conditions: The pH, solvent polarity, or extraction technique may not be suitable for the acidic nature of the internal standard.[7][8]

  • Inappropriate Solid-Phase Extraction (SPE) Parameters: The choice of sorbent, wash steps, or elution solvent may be incorrect for retaining and then fully eluting the compound.[5][9]

  • Chemical Degradation: Apixaban and its metabolites can be susceptible to degradation under strongly acidic or basic conditions.[6][10]

  • Adsorption to Labware: The compound may be adsorbing to the surfaces of plastic tubes or vials.[7]

Troubleshooting Guide: Poor Recovery of this compound

This section provides a systematic approach to diagnosing and resolving low recovery issues during extraction.

Initial Assessment: Is the Problem Consistent or Variable?
  • Consistent Low Recovery: Suggests a systematic issue with the extraction protocol itself (e.g., wrong pH, wrong solvent).

  • Variable/Inconsistent Recovery: Points towards issues with procedural execution, such as inconsistent timing, volumes, or matrix variability between samples.[5]

Troubleshooting Workflow for Low Internal Standard Recovery

The following diagram outlines a logical workflow to identify the root cause of poor recovery.

G cluster_start Start cluster_investigate Investigation Phase cluster_spe SPE Optimization cluster_solution Potential Solutions start Observation: Poor Recovery of This compound check_spe Is Solid-Phase Extraction (SPE) being used? start->check_spe check_ph Verify Sample pH & Extraction Solvent start->check_ph check_degradation Assess Analyte Stability (Acid/Base Hydrolysis) start->check_degradation check_matrix Evaluate Matrix Effects (Post-Spike Experiment) start->check_matrix spe_sorbent Sorbent Choice: Is it appropriate for an acidic compound? (e.g., Oasis MCX) check_spe->spe_sorbent Yes solution_ph Adjust pH to ensure compound is in a neutral, retainable form check_ph->solution_ph solution_solvent Optimize solvent polarity (e.g., Acetonitrile-based) check_ph->solution_solvent check_degradation->solution_ph solution_cleanup Improve sample cleanup to reduce matrix effects check_matrix->solution_cleanup spe_wash Wash Step: Is the wash solvent too strong? spe_sorbent->spe_wash solution_spe Optimize SPE protocol: - Change sorbent - Weaken wash solvent - Strengthen/increase elution volume - Reduce flow rate spe_sorbent->solution_spe spe_elute Elution Step: Is elution solvent volume or strength insufficient? spe_wash->spe_elute spe_wash->solution_spe spe_flow Flow Rate: Is it too high during sample loading? spe_elute->spe_flow spe_elute->solution_spe spe_flow->solution_spe G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Interpretation set_a Set A: Neat Standard (IS in Solvent) analysis Analyze All Sets by LC-MS/MS (Obtain Peak Areas) set_a->analysis set_b Set B: Post-Extraction Spike 1. Extract Blank Matrix 2. Spike IS into Extract set_b->analysis set_c Set C: Pre-Extraction Spike 1. Spike IS into Blank Matrix 2. Perform Full Extraction set_c->analysis calc_me Calculate Matrix Effect: (Area_B / Area_A) * 100 analysis->calc_me calc_rec Calculate Recovery: (Area_C / Area_B) * 100 analysis->calc_rec result_me Quantifies Ion Suppression/Enhancement calc_me->result_me result_rec Quantifies Extraction Efficiency calc_rec->result_rec

References

Technical Support Center: Isotopic Purity and Cross-Contribution in Apixaban Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Apixaban Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isotopic impurity and cross-contribution when using stable isotope-labeled internal standards (SIL-IS) for the quantification of apixaban by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in the context of apixaban analysis?

A1: Isotopic impurities refer to the presence of unlabeled apixaban or molecules with an incomplete isotopic labeling pattern within the stable isotope-labeled internal standard (e.g., Apixaban-d7, Apixaban-¹³CD₃). These impurities can interfere with the accurate quantification of the analyte.

Q2: What is isotopic cross-contribution or "cross-talk"?

A2: Isotopic cross-contribution, or cross-talk, is the interference between the mass spectrometric signals of the analyte (apixaban) and its stable isotope-labeled internal standard (SIL-IS). This can occur in two ways:

  • The signal of the naturally occurring heavy isotopes of apixaban (e.g., ¹³C) can contribute to the signal of the SIL-IS.

  • The signal from isotopic impurities in the SIL-IS can contribute to the signal of the analyte.

This phenomenon is more pronounced when there is a small mass difference between the analyte and the SIL-IS and at high analyte-to-internal standard concentration ratios.[1]

Q3: Why is it important to consider isotopic purity and cross-contribution?

A3: Undetected and uncorrected isotopic cross-contribution can lead to non-linear calibration curves and biased quantitative results.[1][2] This can compromise the accuracy and reliability of pharmacokinetic, toxicokinetic, and clinical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on the validation of bioanalytical methods, which include ensuring the purity and specificity of internal standards.

Q4: What are the common stable isotope-labeled internal standards for apixaban?

A4: Commonly used SIL-IS for apixaban include Apixaban-d₃, Apixaban-¹³CD₃, and Apixaban-d₇. The choice of SIL-IS can impact the potential for isotopic cross-contribution and chromatographic separation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Non-linear calibration curve, especially at the high end Contribution of naturally occurring apixaban isotopes to the SIL-IS signal.1. Increase SIL-IS Concentration: A higher concentration of the internal standard can minimize the relative contribution of the analyte's isotopic signal.[2] 2. Use a Non-linear Calibration Function: Employ a calibration model that corrects for the isotopic interference.[1] 3. Monitor a Less Abundant SIL-IS Isotope: Select a precursor ion for the SIL-IS that has minimal or no isotopic contribution from the analyte.[2]
Inaccurate results at the lower limit of quantification (LLOQ) Presence of unlabeled apixaban as an impurity in the SIL-IS.1. Assess SIL-IS Purity: Analyze the SIL-IS solution alone to determine the response at the analyte's m/z. 2. Subtract Blank Contribution: If the impurity level is consistent, the contribution to the analyte signal in blank samples can be subtracted. 3. Source a Higher Purity SIL-IS: Obtain a new batch of the internal standard with a higher isotopic purity.
Poor precision and accuracy Inconsistent isotopic cross-contribution across the calibration range.1. Optimize Chromatographic Separation: Ensure baseline separation between apixaban and any interfering peaks. While SIL-IS are designed to co-elute, complete separation from other matrix components is crucial. 2. Re-evaluate MRM Transitions: Confirm that the selected precursor and product ions for both the analyte and SIL-IS are specific and free from interference.
Signal observed for analyte in blank samples (zero calibrators) Contribution from the SIL-IS to the analyte channel.1. Analyze SIL-IS without Analyte: Prepare a sample with only the SIL-IS at the working concentration and check for any response in the analyte's MRM transition. 2. ICH M10 Guideline: According to the ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[3]

Quantitative Data on Isotopic Purity

The isotopic purity of the stable isotope-labeled internal standard is a critical parameter. Below is an example of typical purity specifications for a commercially available Apixaban-¹³CD₃ internal standard.

Parameter Specification Source
Chemical Purity (by HPLC) 97.2%[4][5]
Isotopic Purity (¹³C) 99% atom ¹³C[4][5]
Isotopic Purity (D) 99% atom D[4][5]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of Apixaban SIL-IS

Objective: To determine the presence of unlabeled apixaban in the SIL-IS stock solution.

Methodology:

  • Prepare a High-Concentration SIL-IS Solution: Prepare a solution of the apixaban SIL-IS in an appropriate solvent (e.g., methanol) at a concentration significantly higher than the working concentration used in the assay.

  • LC-MS/MS Analysis: Inject the high-concentration SIL-IS solution into the LC-MS/MS system.

  • Monitor Analyte and SIL-IS MRM Transitions: Monitor the MRM transitions for both unlabeled apixaban and the SIL-IS.

  • Data Analysis:

    • Measure the peak area of any response detected in the apixaban MRM channel.

    • Measure the peak area of the response in the SIL-IS MRM channel.

    • Calculate the percentage of unlabeled apixaban impurity in the SIL-IS using the following formula:

      • % Impurity = (Peak Area of Unlabeled Apixaban / Peak Area of SIL-IS) * 100%

Protocol 2: Evaluation of Cross-Contribution from Analyte to SIL-IS

Objective: To quantify the contribution of naturally occurring heavy isotopes of apixaban to the signal of the SIL-IS.

Methodology:

  • Prepare High-Concentration Analyte Solution: Prepare a solution of unlabeled apixaban at the upper limit of quantification (ULOQ) of the intended assay. This solution should not contain any SIL-IS.

  • LC-MS/MS Analysis: Inject the high-concentration apixaban solution.

  • Monitor Analyte and SIL-IS MRM Transitions: Monitor the MRM transitions for both apixaban and the SIL-IS.

  • Data Analysis:

    • Measure the peak area of the response in the apixaban MRM channel.

    • Measure the peak area of any response detected in the SIL-IS MRM channel.

    • Prepare a sample containing the SIL-IS at its working concentration without the analyte and measure its peak area.

    • Calculate the percentage of cross-contribution using the following formula:

      • % Cross-Contribution = (Peak Area in SIL-IS channel from Analyte Injection / Peak Area of SIL-IS at working concentration) * 100%

    • According to ICH M10 guidelines, the contribution of the analyte to the internal standard response should be equal to or less than 5% of the IS response.[3]

Visualizations

Isotopic_Impurity_Concept cluster_Analyte Apixaban (Analyte) cluster_SIL_IS Apixaban-d7 (SIL-IS) Analyte Unlabeled Apixaban SIL_IS Labeled Apixaban (d7) Impurity Unlabeled Apixaban (Isotopic Impurity) Impurity->Analyte Contributes to Analyte Signal

Caption: Isotopic impurity in a stable isotope-labeled internal standard.

Cross_Contribution_Workflow cluster_workflow Workflow for Assessing Isotopic Cross-Contribution A Prepare High Concentration Analyte Sample (ULOQ) C Inject Analyte Sample A->C B Prepare SIL-IS Sample (Working Concentration) D Inject SIL-IS Sample B->D E Monitor Both Analyte and SIL-IS MRM Transitions C->E F Monitor Both Analyte and SIL-IS MRM Transitions D->F G Calculate % Cross-Contribution of Analyte to SIL-IS E->G H Calculate % Contribution of SIL-IS to Analyte F->H

References

Technical Support Center: In-Source Fragmentation of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation (ISF) of deuterated internal standards in mass spectrometry. The information is tailored for researchers, scientists, and professionals in drug development who utilize LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated internal standards?

A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] While electrospray ionization (ESI) is considered a "soft" ionization technique, excessive energy in the ion source can cause molecules to fragment.[1] For deuterated internal standards (IS), this is problematic because the fragmentation can involve the loss of deuterium atoms. This leads to the formation of ions with the same mass-to-charge ratio (m/z) as the unlabeled analyte, causing interference and compromising the accuracy of quantification.[2]

Q2: What are the primary causes of in-source fragmentation?

A2: The most common causes of in-source fragmentation are overly energetic conditions within the ion source. This can be attributed to:

  • High Cone/Fragmentor/Declustering Potential Voltage: These voltages are applied to facilitate the desolvation of ions, but excessively high settings increase the kinetic energy of ions, leading to fragmentation upon collision with gas molecules.[1][3][4]

  • Elevated Source or Desolvation Temperature: Higher temperatures can provide enough thermal energy to break labile chemical bonds, leading to the degradation of the internal standard before mass analysis.[3][5]

Q3: How can I identify if my deuterated internal standard is undergoing in-source fragmentation?

A3: You can investigate for in-source fragmentation by:

  • Injecting a pure solution of the deuterated internal standard: Monitor the mass transition of the unlabeled analyte. A significant signal at the analyte's m/z indicates that the internal standard is fragmenting and losing its deuterium labels.[2]

  • Analyzing the full scan mass spectrum: Look for fragment ions that correspond to the loss of deuterium from the internal standard.

  • Observing poor data quality: Inaccurate and imprecise quantification, especially at the lower limit of quantification (LLOQ), can be an indicator of ISF.[2]

Q4: Can the position of the deuterium label on the internal standard affect its susceptibility to in-source fragmentation?

A4: Yes, the stability of the deuterium label is crucial. Labels on chemically stable positions, such as aromatic rings, are less likely to be lost during ionization.[2] Conversely, deuterium atoms on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbon atoms adjacent to carbonyl groups, are more prone to exchange or fragmentation.[2][6]

Troubleshooting Guides

Issue: Inaccurate Quantification and Poor Precision Due to ISF

This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of your deuterated internal standard.

  • Action: Prepare and inject a high-concentration solution of only the deuterated internal standard.

  • Observation: Monitor the specific MRM transition for the unlabeled analyte.

  • Interpretation: A significant peak at the retention time of the analyte confirms that the internal standard is fragmenting and contributing to the analyte's signal.

The goal is to find the "softest" ionization conditions that maintain adequate signal intensity while minimizing fragmentation.

  • Action 1: Optimize Cone/Fragmentor Voltage.

    • Perform a direct infusion or flow-injection analysis of the deuterated internal standard.

    • Start with a very low cone voltage (e.g., 10-20 V).[1]

    • Gradually increase the voltage in small increments and monitor the signal intensity of both the intact deuterated internal standard and the fragment ion corresponding to the unlabeled analyte.

    • Identify the optimal voltage that provides a strong signal for the intact internal standard with a minimal signal for the fragment.

  • Action 2: Optimize Source and Desolvation Temperatures.

    • Using the optimized cone voltage from the previous step, begin with a lower source temperature (e.g., 100-120 °C).[1]

    • Incrementally increase the temperature and observe the impact on the internal standard's stability and signal intensity.

    • Repeat this process for the desolvation gas temperature. High temperatures can sometimes be necessary for efficient desolvation but can also promote fragmentation.[3]

  • Action: If optimizing the source parameters does not resolve the issue, consider the stability of your deuterated internal standard.

  • Best Practice: Choose an internal standard with deuterium labels on chemically stable positions, such as an aromatic ring.[2] Avoid standards with labels on exchangeable sites.[2] If available, a ¹³C or ¹⁵N labeled internal standard can be a more stable alternative.[7]

Troubleshooting Workflow Diagram

Troubleshooting_ISF start Start: Suspected In-Source Fragmentation (ISF) confirm_isf Step 1: Confirm ISF Inject pure IS solution and monitor analyte MRM transition. start->confirm_isf is_isf_present Is a significant signal observed for the analyte? confirm_isf->is_isf_present optimize_ms Step 2: Optimize MS Conditions (Cone Voltage, Temperatures) is_isf_present->optimize_ms Yes end_resolved End: Issue Resolved Proceed with analysis. is_isf_present->end_resolved No infusion_exp Perform infusion experiment to find optimal (lowest) energy conditions. optimize_ms->infusion_exp isf_resolved Is ISF eliminated while maintaining signal? infusion_exp->isf_resolved evaluate_is Step 3: Evaluate Internal Standard Is the label on a stable position? isf_resolved->evaluate_is No isf_resolved->end_resolved Yes select_new_is Consider a more stable IS (e.g., different label position, ¹³C/¹⁵N). evaluate_is->select_new_is end_not_resolved End: Issue Not Fully Resolved Further method development may be needed. select_new_is->end_not_resolved

Caption: Troubleshooting workflow for in-source fragmentation.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage by Infusion

Objective: To determine the optimal cone (or fragmentor/declustering potential) voltage that minimizes in-source fragmentation of a deuterated internal standard while maintaining sufficient signal intensity.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump for direct infusion

  • Solution of the deuterated internal standard at a typical analytical concentration (e.g., 50 ng/mL) in a solvent compatible with the mobile phase.

Methodology:

  • Initial MS Setup:

    • Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and potential fragment ions.

    • Set the source and desolvation temperatures and gas flows to typical starting values.

    • Set the cone voltage to a minimal value (e.g., 10 V).[1]

  • Infusion:

    • Infuse the deuterated internal standard solution at a constant flow rate (e.g., 10 µL/min).

  • Data Acquisition and Optimization:

    • Once a stable signal is achieved, begin acquiring data.

    • Gradually increase the cone voltage in small, discrete steps (e.g., 5 V increments).

    • At each step, allow the signal to stabilize and record the intensities of the intact deuterated internal standard ion and the fragment ion corresponding to the unlabeled analyte.

  • Data Analysis:

    • Plot the signal intensity of the intact IS and the fragment ion as a function of the cone voltage.

    • Select the cone voltage that provides the highest intensity for the intact IS before the significant onset of fragmentation. This represents the optimal balance between signal intensity and ion stability.

Data Presentation

Table 1: Effect of Cone Voltage on the In-Source Fragmentation of a Hypothetical Deuterated Internal Standard (D3-Analyte)
Cone Voltage (V)Intact D3-Analyte Peak AreaFragment (Unlabeled Analyte) Peak AreaPercent Fragmentation (%)*
10550,0005,0000.9
20800,0009,0001.1
30950,00015,0001.6
40980,00045,0004.6
50900,000150,00016.7
60750,000350,00046.7

*Percent Fragmentation is calculated as: [Fragment Peak Area / (Intact IS Peak Area + Fragment Peak Area)] * 100

Interpretation: In this example, a cone voltage of 30 V provides the highest signal for the intact internal standard with minimal fragmentation. Increasing the voltage beyond this point leads to a significant increase in fragmentation and a decrease in the intact IS signal.

References

Apixaban LC-MS/MS Analysis: A Technical Support Center for Minimizing Carryover

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of apixaban, analyte carryover can be a significant challenge, compromising data accuracy and reliability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to apixaban carryover.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS/MS analysis and why is it a concern for apixaban?

A1: Carryover is the phenomenon where a small portion of an analyte from a preceding sample appears in a subsequent analysis, leading to artificially inflated results for the following sample.[1][2] This is particularly problematic in bioanalysis, where a high-concentration sample may be followed by a low-concentration sample. Apixaban, due to its physicochemical properties, can adhere to surfaces within the LC-MS/MS system, making it prone to carryover.

Q2: What are the common sources of carryover in an LC-MS/MS system?

A2: The most common sources of carryover in an LC-MS/MS system are the autosampler needle, injection valve, sample loop, transfer tubing, and the head of the analytical column. Residues of apixaban can be retained in any of these components and slowly leach out during subsequent injections.

Q3: What are the physicochemical properties of apixaban that may contribute to carryover?

A3: Apixaban is a neutral molecule with low aqueous solubility and is more soluble in organic solvents.[3] Its tendency to adsorb to surfaces can be influenced by its molecular structure and potential for non-specific binding. A summary of relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Apixaban

PropertyValueReference
Molecular FormulaC₂₅H₂₅N₅O₄[3]
Molecular Weight459.5 g/mol [3]
Aqueous SolubilityLow[4]
LogP1.65[3]
pKaNon-ionizable[3]
Common SolventsSoluble in Methanol, Acetonitrile, DMSO[1][2][5]

Q4: How can I assess the extent of carryover in my apixaban analysis?

A4: A standard method to assess carryover is to inject a blank sample (matrix without the analyte) immediately following the highest concentration standard of your calibration curve.[2] The peak area of any apixaban detected in the blank should be below a predefined threshold, typically less than 20% of the peak area of the lower limit of quantitation (LLOQ).

Troubleshooting Guides

Issue 1: Persistent carryover peaks observed in blank injections after a high-concentration apixaban sample.

This is the most common manifestation of a carryover issue. The following troubleshooting workflow can help identify and resolve the source of the carryover.

Carryover_Troubleshooting cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution cluster_3 Detailed Actions Observe_Carryover Carryover peak detected in blank after high concentration sample Optimize_Wash Optimize Autosampler Wash Method Observe_Carryover->Optimize_Wash Start Here Check_Injector Inspect and Clean Injector Components Optimize_Wash->Check_Injector If carryover persists Resolved Carryover Minimized Optimize_Wash->Resolved Success Action1 Increase wash volume Use stronger solvent Increase contact time Optimize_Wash->Action1 Evaluate_Column Evaluate Column Performance Check_Injector->Evaluate_Column If carryover persists Check_Injector->Resolved Success Action2 Clean/replace needle, seat, loop Check for leaks Check_Injector->Action2 Modify_Mobile_Phase Modify Mobile Phase/Gradient Evaluate_Column->Modify_Mobile_Phase If carryover persists Evaluate_Column->Resolved Success Action3 Use guard column Backflush column Replace column Evaluate_Column->Action3 Modify_Mobile_Phase->Resolved Success Action4 Increase organic percentage in gradient Add organic modifier to mobile phase A Modify_Mobile_Phase->Action4

Caption: Troubleshooting workflow for apixaban carryover.

Detailed Steps:

  • Optimize Autosampler Wash Method:

    • Rationale: The autosampler is a primary source of carryover. Inadequate washing of the needle and sample loop between injections can leave behind apixaban residues.

    • Protocol:

      • Increase the volume of the wash solvent.

      • Employ a stronger wash solvent. Given apixaban's solubility, a wash solution with a higher percentage of organic solvent is recommended.

      • Increase the contact time of the wash solvent with the needle and loop.

    • Recommended Wash Solutions: While optimal conditions are system-dependent, a starting point is to use wash solutions with a higher organic content than the initial mobile phase conditions. Examples of wash solutions used in published apixaban methods are summarized in Table 2.

Table 2: Examples of Autosampler Wash Solutions for Apixaban Analysis

Wash Solution CompositionReference
Acetonitrile/Water (70:30, v/v)[6]
Methanol/Acetonitrile/2-Propanol/Water/Formic Acid (25:25:25:23:2, v/v/v/v/v)
100% Methanol[7]
  • Inspect and Clean Injector Components:

    • Rationale: Worn or dirty injector parts, such as the needle, needle seat, and sample loop, can trap and subsequently release apixaban.

    • Protocol:

      • Visually inspect the needle for any visible deposits or damage.

      • Follow the manufacturer's instructions to clean or replace the needle, needle seat, and sample loop.

      • Ensure all fittings are secure to prevent dead volumes where apixaban can accumulate.

  • Evaluate Column Performance:

    • Rationale: Carryover can occur at the head of the analytical column, especially if it has become contaminated or degraded over time.

    • Protocol:

      • Install a guard column to protect the analytical column from strongly retained contaminants.

      • If carryover is suspected to be on the column, try back-flushing the column according to the manufacturer's instructions.

      • As a last resort, replace the analytical column with a new one.

  • Modify Mobile Phase or Gradient:

    • Rationale: The composition of the mobile phase and the gradient profile can influence how effectively apixaban is eluted from the column.

    • Protocol:

      • Increase the percentage of the organic solvent at the end of the gradient to ensure all apixaban is eluted from the column.

      • Consider adding a small percentage of an organic solvent to the aqueous mobile phase (Mobile Phase A) to reduce the potential for apixaban to adhere to the system tubing at the beginning of the gradient.

Issue 2: Inconsistent carryover, appearing in some blank injections but not others.
  • Possible Cause: This can be indicative of an intermittent issue, such as a small leak in the system or inconsistent autosampler performance.

  • Troubleshooting Steps:

    • Perform a thorough leak check of the entire LC system, from the solvent reservoirs to the mass spectrometer inlet.

    • Run a series of blank injections to assess the reproducibility of the autosampler's injection and wash cycles.

    • Ensure that the sample solvent is compatible with the initial mobile phase conditions to prevent precipitation of apixaban in the sample loop or on the column.

Experimental Protocols

Protocol for Preparation of Apixaban Stock and Working Solutions

This protocol provides a general guideline for the preparation of stock and working solutions for apixaban analysis.

Stock_Preparation_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Accurately weigh apixaban standard Dissolve Dissolve in 100% Methanol Weigh->Dissolve Vortex_Sonicate Vortex and/or sonicate to ensure complete dissolution Dissolve->Vortex_Sonicate Final_Volume Bring to final volume with Methanol Vortex_Sonicate->Final_Volume Store Store at 2-8°C Final_Volume->Store Dilute_Stock Serially dilute stock solution Store->Dilute_Stock For Working Solutions Diluent Use Methanol or Acetonitrile/Water mixture as diluent Dilute_Stock->Diluent

Caption: Workflow for preparing apixaban stock and working solutions.

Materials:

  • Apixaban reference standard

  • HPLC-grade Methanol

  • Volumetric flasks

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the apixaban reference standard.[6]

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small volume of methanol (approximately 5-7 mL) and vortex or sonicate until the standard is completely dissolved.[2][6]

    • Once dissolved, bring the solution to the final volume with methanol.

    • Store the stock solution at 2-8°C.[6]

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with a suitable diluent, such as methanol or an acetonitrile/water mixture. The concentrations of the working solutions should be appropriate for spiking into the matrix to create calibration standards and quality control samples.[7]

By following these guidelines and systematically troubleshooting, researchers can effectively minimize apixaban carryover in their LC-MS/MS analyses, leading to more accurate and reliable data.

References

Resolving chromatographic peak tailing for apixaban and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common chromatographic issues, specifically focusing on peak tailing observed during the analysis of apixaban and its internal standard.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem?

In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative accuracy and reproducibility.[2][3] The United States Pharmacopeia (USP) generally considers a tailing factor (or symmetry factor) greater than 2.0 to be unacceptable for high-precision analytical methods.[2][4]

Q2: My apixaban and its internal standard peaks are tailing. What is the most likely cause?

The most common cause of peak tailing for basic compounds like apixaban in reversed-phase HPLC is secondary interactions with the stationary phase.[5] Apixaban contains basic functional groups that can interact strongly with acidic silanol groups present on the surface of silica-based column packings.[1][4] These interactions create an additional retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in tailing.[5] This effect is particularly pronounced at a mid-range pH where silanol groups are ionized.[4][6]

Q3: How does the mobile phase pH affect the peak shape of apixaban?

Mobile phase pH is a critical factor. Since apixaban is a basic compound, its interaction with the stationary phase is highly dependent on pH.

  • At Mid-Range pH (e.g., pH > 3): Residual silanol groups on the silica packing are deprotonated and negatively charged, leading to strong ionic interactions with the protonated basic analyte. This is a primary cause of peak tailing.[5][6]

  • At Low pH (e.g., pH 2-3): Lowering the pH protonates the silanol groups, neutralizing their negative charge.[2][7] This minimizes the secondary ionic interactions with the basic analyte, significantly improving peak symmetry.[5][8] Therefore, using a mobile phase with a low pH, such as one containing 0.1% formic acid or a phosphate buffer adjusted to pH 3, is a common strategy to reduce tailing for basic compounds.[7][9]

Q4: All the peaks in my chromatogram are tailing, not just apixaban. What does this indicate?

When all peaks in a run exhibit tailing, the issue is likely related to the HPLC system (an instrumental problem) rather than a specific chemical interaction.[10] Common causes include:

  • Column Void or Bed Deformation: A gap or void at the column inlet can disrupt the sample band, causing distortion for all peaks.[2][4] This can be caused by pressure shocks or degradation of the packing bed.[2]

  • Partially Blocked Inlet Frit: Debris from samples, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[10]

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[2][6] This effect is often more pronounced for early-eluting peaks.[7][11]

Q5: Can my sample concentration or injection volume cause peak tailing?

Yes, this is known as column overload.

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2][12] This leads to a change in the peak shape, which can manifest as tailing (or more commonly, fronting).[10][11] To check for mass overload, dilute your sample and inject it again. If the peak shape improves, overload was the issue.[12]

  • Volume Overload: Injecting too large a volume of a sample, especially if the sample solvent is stronger than the mobile phase, can also cause peak distortion.[2][11] It is recommended to dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[2]

Troubleshooting Summary

The following table summarizes common causes of peak tailing and recommended solutions.

Potential Cause Symptoms Recommended Solution(s) Citations
Secondary Silanol Interactions Tailing specific to basic compounds like apixaban.Lower mobile phase pH to 2-3 to protonate silanols. Use a high-purity, end-capped (deactivated) column. Increase buffer concentration (e.g., 25-50 mM) to mask silanol sites.[2][4][7]
Incorrect Mobile Phase pH Tailing of ionizable analytes.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, use a low pH (2-3).[2][6]
Column Overload Peak shape (tailing or fronting) changes with sample concentration.Dilute the sample or reduce the injection volume. Use a column with a higher capacity (larger diameter or pore size).[2][12][13]
Column Contamination/Degradation Gradual increase in tailing over time, loss of resolution.Flush the column with a strong solvent. If ineffective, replace the column. Use guard columns and filter samples to extend column life.[2][14]
Column Void / Blocked Frit Sudden onset of tailing for all peaks, often with increased backpressure.Reverse-flush the column (check manufacturer's instructions). Replace the column's inlet frit if possible. If a void is present, the column usually needs to be replaced.[2][4][10]
Extra-Column Volume Broadening and tailing of all peaks, especially early eluting ones.Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected to avoid dead space.[2][6][7]
Sample Solvent Mismatch Distorted or split peaks, especially when the sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[2][15]
Co-eluting Impurity A shoulder or tail on the main peak that is not symmetrical.Change the detection wavelength to see if the peak shape changes. Improve separation by adjusting the mobile phase, gradient, or using a higher efficiency column.[5][11]

Experimental Protocols

Representative HPLC Method for Apixaban

This protocol is a starting point for method development and can be modified to resolve peak shape issues. Several published methods utilize a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[13] (End-capped columns are highly recommended to reduce silanol interactions).[2][4]

  • Mobile Phase A: Phosphate buffer or Ammonium Formate buffer (e.g., 20 mM), pH adjusted to 3.0 with phosphoric acid or formic acid.[9][16][17]

  • Mobile Phase B: Acetonitrile or Methanol.[9][16]

  • Elution Mode: Isocratic (e.g., 65:35 v/v A:B) or Gradient, depending on the need to resolve impurities.[9][13]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35-45°C.[18][19]

  • Detection Wavelength: ~280 nm.[16]

  • Injection Volume: 5-20 µL.[18][19]

  • Sample Diluent: Mobile Phase or a mixture of Water/Acetonitrile that is weaker than the mobile phase.[2]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving peak tailing.

G General Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_peaks Are all peaks tailing? start->check_peaks specific_tailing Chemical/Analyte-Specific Issue check_peaks->specific_tailing No general_tailing System-Wide/Instrumental Issue check_peaks->general_tailing Yes check_silanol Primary Cause: Secondary Silanol Interactions specific_tailing->check_silanol action_ph Action: Lower Mobile Phase pH (2-3) Increase Buffer Strength Use End-Capped Column check_silanol->action_ph check_overload Is peak shape concentration-dependent? action_ph->check_overload action_overload Action: Dilute Sample Reduce Injection Volume check_overload->action_overload Yes check_impurity Is there a peak shoulder? check_overload->check_impurity No action_impurity Action: Adjust Wavelength Improve Separation check_impurity->action_impurity Yes check_column Check for Column Void or Blocked Frit general_tailing->check_column action_column Action: Reverse-Flush or Replace Column check_column->action_column check_volume Check for Extra-Column Volume action_column->check_volume action_volume Action: Use Shorter/Narrower Tubing Check Fittings check_volume->action_volume

Caption: A step-by-step guide to diagnosing the cause of peak tailing.

G Mobile Phase Optimization for Basic Analytes (Apixaban) start Tailing observed for Apixaban ph_check Is Mobile Phase pH > 4? start->ph_check high_ph_cause Cause: Ionized Silanols (SiO⁻) interact with Protonated Analyte (Analyte-H⁺) ph_check->high_ph_cause Yes low_ph_ok pH is already low. Consider buffer effects. ph_check->low_ph_ok No adjust_ph Solution: Lower pH to 2-3 (e.g., add 0.1% Formic Acid) high_ph_cause->adjust_ph low_ph_effect Effect: Silanols become protonated (Si-OH) adjust_ph->low_ph_effect result Result: Reduced secondary interactions, improved peak symmetry low_ph_effect->result buffer_check Is Buffer Concentration < 20 mM? buffer_check->result No adjust_buffer Solution: Increase Buffer Concentration (25-50 mM) buffer_check->adjust_buffer Yes adjust_buffer->result low_ph_ok->buffer_check

Caption: Logic for adjusting mobile phase to correct peak tailing for basic compounds.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Apixaban Quantification Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Apixaban in human plasma using a stable isotope-labeled internal standard, Apixaban acid-¹³C,d₃, against alternative methods. The presented data underscores the superiority of using a stable isotope-labeled internal standard for robust and accurate bioanalysis.

The use of a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte is the gold standard in quantitative bioanalysis. This approach minimizes variability introduced during sample preparation and analysis, as the SIL internal standard experiences similar extraction recovery, matrix effects, and ionization efficiency as the analyte of interest. This guide will delve into the validation of a bioanalytical method for Apixaban utilizing Apixaban acid-¹³C,d₃ and compare its performance with methods employing other internal standards.

Comparative Analysis of Bioanalytical Methods for Apixaban

The following tables summarize the validation parameters of an LC-MS/MS method for Apixaban using Apixaban acid-¹³C,d₃ as an internal standard, alongside data from methods using alternative internal standards.

Method using Apixaban acid-¹³C,d₃ Internal Standard Validation Parameter Result
Linearity Range1.00 - 301.52 ng/mLr² ≥ 0.99
Accuracy89.2% - 107.2%[1][2]
Precision (Within and Between Run)0.70% - 6.98%[1][2]
Extraction Recovery>98%[1][2]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1][2]
Method using Alternative Internal Standards (e.g., Apixaban-d₃, Rivaroxaban) Validation Parameter Result
Linearity Range1.00 - 300.00 ng/mLr² > 0.99
AccuracyWithin 15% of nominal concentration[3]
PrecisionWithin 15% of nominal concentration[3]
Extraction RecoveryNot always reported, can be more variable
Lower Limit of Quantification (LLOQ)1 ng/mL[3][4]

While methods with alternative internal standards can provide acceptable results, the use of a stable isotope-labeled internal standard like Apixaban acid-¹³C,d₃ generally demonstrates superior recovery and consistency.[1][2] The importance of a matrix-matched internal standard is highlighted by observations of significant signal suppression (up to 50%) in patient samples for some analytes when a non-isotope labeled internal standard is used.[5]

Experimental Protocols

Key Experiment: Bioanalytical Method Validation for Apixaban in Human Plasma using LC-MS/MS with Apixaban acid-¹³C,d₃ Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add 50 µL of Apixaban acid-¹³C,d₃ internal standard solution (concentration to be optimized).

  • Add a suitable organic solvent for extraction (e.g., a mixture of ethyl acetate and methyl tertiary butyl ether).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reverse-phase column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ).[1][2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[1][2]

  • Flow Rate: Optimized for the column dimensions (e.g., 1.0 mL/min).[1][2]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: 460.2 > 443.2 (m/z)[1][2]

    • Apixaban acid-¹³C,d₃: 464.2 > 447.4 (m/z)[1][2]

  • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism of action of Apixaban, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Addition Add Apixaban acid-13C,d3 IS Plasma->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical bioanalytical workflow for the quantification of Apixaban in plasma.

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[6][7][8] The following diagram illustrates this mechanism.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa VIIa->X TissueFactor Tissue Factor TissueFactor->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Apixaban Apixaban Apixaban->Xa Inhibits

References

A Head-to-Head Comparison: Apixaban-¹³C,d₃ vs. Apixaban-d₇ as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the quantification of apixaban: Apixaban-¹³C,d₃ and Apixaban-d₇.

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and behave similarly during sample extraction and processing to compensate for variability. Stable isotope-labeled analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. This comparison summarizes key performance data from published studies to aid in the selection of the most suitable internal standard for apixaban quantification.

Performance Data Summary

The following table summarizes the quantitative performance data for Apixaban-¹³C,d₃ and Apixaban-d₇ based on published literature. These parameters are crucial for evaluating the reliability and accuracy of a bioanalytical method.

Performance MetricApixaban-¹³C,d₃Apixaban-d₇
Extraction Recovery >98%[1], >73%[2]~16% (with reliable reproducibility)[3][4]
Intra-day Precision (%RSD) 0.70% - 3.72%[1]0.49% - 4.54%[3]
Inter-day Precision (%RSD) 1.21% - 6.98%[1][2]2.24% - 8.72%[3]
Intra-day Accuracy (%) 89.24% - 107.20%[1]94.8% - 111.4%[3]
Inter-day Accuracy (%) 93.03% - 102%[1][2]98.8% - 106.2%[3]
Linearity (r²) ≥0.99[1][2]≥0.997[3][4]

Experimental Workflow

The general workflow for the quantification of apixaban in biological matrices using a stable isotope-labeled internal standard is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Internal Standard (Apixaban-¹³C,d₃ or Apixaban-d₇) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Inject into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Fig. 1: General workflow for apixaban quantification.

Experimental Protocols

Below are detailed methodologies from studies that have utilized Apixaban-¹³C,d₃ and Apixaban-d₇ as internal standards.

Method Using Apixaban-¹³C,d₃
  • Sample Preparation (Liquid-Liquid Extraction): To a volume of human plasma, Apixaban-¹³C,d₃ internal standard solution is added. The extraction is performed using an organic solvent. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ[1]

    • Mobile Phase: Acetonitrile and Ammonium formate buffer pH 4.2 (70:30 v/v)[1]

    • Flow Rate: 1.0 mL/minute[1]

    • Run Time: Approximately 3.0 minutes[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Apixaban: m/z 460.2 > 443.2[1]

      • Apixaban-¹³C,d₃: m/z 464.2 > 447.4[1]

Method Using Apixaban-d₇ (as [¹³C, ²H₇]-apixaban)
  • Sample Preparation (Protein Precipitation): To a plasma sample, [¹³C, ²H₇]-apixaban internal standard is added, followed by a protein precipitation agent such as methanol. The sample is vortexed and centrifuged, and the resulting supernatant is injected into the LC-MS/MS system.[5]

  • Chromatographic Conditions:

    • Column: Luna MercuryMS C18 (20 mm × 4 mm × 3 μm)[5]

    • Mobile Phase: Gradient elution with a mixture of methanol and an aqueous buffer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) Positive[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

    • MRM Transitions:

      • Apixaban: m/z 460.20→443.27 and 460.20→198.99[5]

      • [¹³C, ²H₇]-Apixaban: m/z 468.22→451.30[5]

Discussion of Comparative Performance

Both Apixaban-¹³C,d₃ and Apixaban-d₇ have demonstrated suitability as internal standards for the quantification of apixaban in human plasma.

Apixaban-¹³C,d₃ has been shown to have excellent extraction recovery in methods utilizing liquid-liquid extraction, with values consistently above 73% and even exceeding 98% in some studies.[1][2] The precision and accuracy data for methods using this internal standard fall well within the acceptable limits for bioanalytical method validation.

Apixaban-d₇ (and the closely related Apixaban-d₃) has also been successfully used, though one study reported a lower extraction efficiency of around 16% when using a protein precipitation method.[3][4] However, the study noted that the reproducibility was reliable, and the accuracy and precision were within acceptable ranges.[3][4] The use of a simpler protein precipitation extraction method with Apixaban-d₇ can offer higher throughput, which is a significant advantage in clinical studies.

Logical Relationship Diagram

The decision-making process for selecting an internal standard can be visualized as follows, considering factors such as the desired extraction method and performance requirements.

logical_relationship cluster_is cluster_performance start Selection of Internal Standard for Apixaban Analysis extraction_method Choice of Extraction Method start->extraction_method is1 Apixaban-¹³C,d₃ extraction_method->is1 Liquid-Liquid Extraction is2 Apixaban-d₇ extraction_method->is2 Protein Precipitation is_choice Internal Standard performance Key Performance Indicators recovery High Extraction Recovery is1->recovery precision_accuracy Acceptable Precision & Accuracy is1->precision_accuracy throughput High Throughput is2->throughput is2->precision_accuracy

References

A Comparative Guide to Bioanalytical Methods for Apixaban Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of apixaban, a direct factor Xa inhibitor, in biological matrices. The objective is to offer a comprehensive overview of various techniques, focusing on their performance, experimental protocols, and key validation parameters to aid researchers in selecting the most appropriate method for their specific needs. The methods covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Introduction to Apixaban Quantification

Apixaban is an oral anticoagulant widely prescribed for the prevention and treatment of thromboembolic events. Accurate and reliable quantification of apixaban in biological fluids, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. While chromogenic anti-Xa assays are available, chromatographic methods offer higher selectivity and are capable of directly measuring the drug concentration. This guide focuses on the cross-validation of the most commonly employed chromatographic techniques.

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and UPLC-MS/MS methods for apixaban quantification based on published data.

Table 1: Performance Comparison of Bioanalytical Methods for Apixaban Quantification
ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range 5 - 30 µg/mL[1]1.0 - 301.52 ng/mL[2]1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.567 µg/mL[1]1.0 ng/mL[2]1 ng/mL
Accuracy (%) Within ±15%89.2 - 107.2%[2]94.8 - 111.4% (Intra-batch), 98.8 - 106.2% (Inter-batch)
Precision (%RSD) <2%[1]0.70 - 6.98%[2]0.49 - 4.54% (Intra-batch), 2.24 - 8.72% (Inter-batch)
Recovery (%) Not specified for plasma>98%[2]~16% (reproducible)
Run Time ~8 minutes[1]~3 minutes[2]~3 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of bioanalytical assays. This section outlines the typical experimental protocols for each of the compared methods.

HPLC-UV Method

This method is suitable for the quantification of apixaban in bulk and pharmaceutical dosage forms, and with appropriate validation, can be adapted for biological matrices.

  • Sample Preparation: For bulk and dosage forms, a simple dilution with the mobile phase is typically sufficient. For plasma samples, a protein precipitation step followed by centrifugation and filtration is necessary.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[1].

    • Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile (50:50, v/v)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Injection Volume: 20 µL[1].

    • Detection: UV detection at 278 nm[1].

LC-MS/MS Method

LC-MS/MS is a highly sensitive and selective method widely used for the quantification of drugs in biological fluids.

  • Sample Preparation:

    • Protein Precipitation (PP): A simple and rapid method where a precipitating agent (e.g., methanol or acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

    • Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent. This method provides a cleaner extract compared to protein precipitation[2].

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ)[2].

    • Mobile Phase: A mixture of acetonitrile and ammonium formate buffer (pH 4.2) (70:30, v/v)[2].

    • Flow Rate: 1.0 mL/min[2].

    • Run Time: Approximately 3.0 minutes[2].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: For apixaban: m/z 460.2 > 443.2; for the internal standard (apixaban ¹³CD3): m/z 464.2 > 447.4[2].

UPLC-MS/MS Method

UPLC-MS/MS offers higher resolution and sensitivity with shorter run times compared to conventional LC-MS/MS.

  • Sample Preparation: Protein precipitation is a commonly used technique. To 100 µL of plasma, an internal standard solution and a 3-fold volume of methanol are added. The mixture is vortexed and centrifuged, and the supernatant is analyzed.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm).

    • Mobile Phase: A gradient of 2.5 mM ammonium formate (pH 3.0) and methanol containing 0.1% formic acid.

    • Flow Rate: 0.35 mL/min.

    • Run Time: Approximately 3 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI in positive mode.

    • MRM Transitions: Optimized for apixaban and a suitable internal standard.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the described bioanalytical methods.

Sample_Preparation_PP plasma Plasma Sample is Add Internal Standard plasma->is pp Add Protein Precipitating Agent (e.g., Methanol) is->pp vortex Vortex pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC System supernatant->analysis

Figure 1: Protein Precipitation Workflow.

Sample_Preparation_LLE plasma Plasma Sample is Add Internal Standard plasma->is buffer Add Buffer is->buffer solvent Add Extraction Solvent buffer->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC System reconstitute->analysis

Figure 2: Liquid-Liquid Extraction Workflow.

Analytical_Workflow cluster_hplc HPLC-UV cluster_lcms LC-MS/MS & UPLC-MS/MS hplc_pump HPLC Pump hplc_injector Autosampler hplc_pump->hplc_injector hplc_column C18 Column hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector data_acquisition Data Acquisition System hplc_detector->data_acquisition lc_pump LC/UPLC Pump lc_injector Autosampler lc_pump->lc_injector lc_column C18 Column lc_injector->lc_column ms_detector Tandem Mass Spectrometer lc_column->ms_detector ms_detector->data_acquisition

Figure 3: Analytical Instrumentation Workflow.

Conclusion

The choice of a bioanalytical method for apixaban quantification is a critical decision in drug development and clinical research.

  • HPLC-UV offers a cost-effective and straightforward approach, particularly for higher concentration ranges, but may lack the sensitivity and selectivity required for pharmacokinetic studies in biological matrices with low drug concentrations.

  • LC-MS/MS and UPLC-MS/MS are the methods of choice for sensitive, selective, and high-throughput analysis of apixaban in complex biological matrices like plasma. UPLC-MS/MS provides the added advantages of faster analysis times and improved chromatographic resolution.

When conducting cross-validation between different laboratories or methods, it is imperative to meticulously document all experimental parameters and to establish clear acceptance criteria for linearity, accuracy, precision, and other validation parameters to ensure data integrity and comparability.

References

Navigating Apixaban Quantification: A Comparative Guide to Inter-Laboratory Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of apixaban, a direct factor Xa (FXa) inhibitor, is critical for both clinical monitoring and drug development studies. This guide provides an objective comparison of the two primary analytical methods—chromogenic anti-Xa assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—supported by experimental data from inter-laboratory comparison studies.

The reliable measurement of apixaban is essential in specific clinical situations, such as managing bleeding events, assessing compliance, or in patients with renal impairment.[1] While routine monitoring is not always required, the choice of assay can significantly impact the accuracy and consistency of results across different laboratories. This guide summarizes key performance data, outlines detailed experimental protocols, and provides a visual workflow for conducting inter-laboratory comparisons to aid in the selection and standardization of apixaban quantification methods.

Performance Comparison of Apixaban Quantification Assays

The two main methodologies for apixaban quantification are chromogenic anti-Xa assays and the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Anti-Xa assays are functional assays that measure the inhibitory effect of apixaban on FXa activity, while LC-MS/MS provides a direct measurement of the drug concentration.[3][4]

Inter-Laboratory Performance of Chromogenic Anti-Xa Assays

Chromogenic anti-Xa assays are widely used in clinical laboratories due to their availability and automation. However, inter-laboratory variability can be a concern. Studies have shown that while there is a good correlation between different anti-Xa assay kits, variations in reagents and instruments can lead to discrepancies in results.

A multicenter French study involving 13 laboratories demonstrated that with three different anti-Xa assays, the inter-laboratory precision and accuracy were below 11% and 12%, respectively, when using apixaban-specific calibrators and controls.[5] Another external quality assessment scheme highlighted that the overall inter-laboratory variability for apixaban measurement was around 10%.

Performance MetricResultStudy
Inter-laboratory Precision (CV%)< 11%Multicentre French GEHT study[5]
Inter-laboratory Accuracy< 12%Multicentre French GEHT study[5]

Table 1: Inter-laboratory Performance of Chromogenic Anti-Xa Assays for Apixaban. This table summarizes the reported inter-laboratory precision and accuracy from a multicenter study, indicating a good level of agreement between laboratories using dedicated anti-Xa assays for apixaban.

Correlation of Anti-Xa Assays with LC-MS/MS

The correlation between anti-Xa assays and the reference method, LC-MS/MS, is a crucial indicator of accuracy. Numerous studies have demonstrated a strong positive correlation, supporting the utility of anti-Xa assays for clinical purposes.

A large multicenter cross-sectional study involving 845 patients found a Spearman's correlation coefficient (rs) of 0.96 between a heparin-calibrated anti-Xa assay and LC-MS/MS for apixaban.[6] Another study reported a correlation coefficient of 0.98 for apixaban between a low-molecular-weight heparin (LMWH)-calibrated anti-Xa assay and LC-MS/MS.[7][8]

Anti-Xa Assay CalibrationSpearman's Correlation Coefficient (rs) vs. LC-MS/MSStudy
Heparin-calibrated0.96 (95% CI 0.95–0.97)Meihandoest T, et al. (2022)[6]
LMWH-calibrated0.98 (95% CI 0.97–0.99)Willekens G, et al.[7][8]
Edoxaban-calibrated0.93 (95% CI 0.91, 0.95)Nagler M, et al. (2023)[9]

Table 2: Correlation of Various Anti-Xa Assays with LC-MS/MS for Apixaban Quantification. This table presents the Spearman's correlation coefficients from different studies, demonstrating a strong correlation between various anti-Xa assays and the gold standard LC-MS/MS method.

Performance of LC-MS/MS for Apixaban Quantification

LC-MS/MS is considered the gold standard for its high sensitivity and specificity in directly measuring drug concentrations.[3] Validated LC-MS/MS methods for apixaban demonstrate excellent linearity, precision, and accuracy.

One validated UPLC-MS/MS method reported a linear range of 1.0-301.52 ng/mL with a coefficient of determination (r²) ≥0.99.[10][11][12] The intra- and inter-day precision for this method were within 0.70%-6.98%, and the accuracy ranged from 89.2% to 107.2%.[10][11][12] Another high-throughput LC-MS/MS assay showed a linear range of 9.70 - 970.00 ng/mL with intra- and inter-day precision (CV) of less than 14.4% and accuracy (bias) under 9.5%.[13]

Performance MetricResultStudy
Linearity (ng/mL)1.0 - 301.52 (r² ≥ 0.99)Baig MLA, Ali SA. (2017)[10][11][12]
Lower Limit of Quantification (LLOQ)1.0 ng/mLBaig MLA, Ali SA. (2017)[10][11][12]
Intra-day Precision (CV%)< 6.98%Baig MLA, Ali SA. (2017)[10][11][12]
Inter-day Precision (CV%)< 6.98%Baig MLA, Ali SA. (2017)[10][11][12]
Accuracy89.2% - 107.2%Baig MLA, Ali SA. (2017)[10][11][12]
Linearity (ng/mL)9.70 - 970.00 (r > 0.994)Gous T, et al. (2015)[13]
Lower Limit of Quantification (LLOQ)9.70 ng/mLGous T, et al. (2015)[13]
Intra-day Precision (CV%)< 14.4%Gous T, et al. (2015)[13]
Inter-day Precision (CV%)< 14.4%Gous T, et al. (2015)[13]
Accuracy (bias)< 9.5%Gous T, et al. (2015)[13]

Table 3: Performance Characteristics of Validated LC-MS/MS Methods for Apixaban Quantification. This table highlights the high performance of LC-MS/MS methods, characterized by wide linear ranges, low limits of quantification, and excellent precision and accuracy.

Experimental Protocols

Chromogenic Anti-Xa Assay Protocol

This protocol outlines the general steps for a chromogenic anti-Xa assay for apixaban quantification. Specific details may vary based on the reagent kit and analyzer used.

  • Sample Preparation:

    • Collect whole blood in a light blue top tube containing 3.2% sodium citrate.

    • Perform a double centrifugation of the specimen to prepare platelet-poor plasma.[14] The first centrifugation should be at 3500 RPM for 12 minutes.[14]

    • Carefully transfer the plasma to a new tube, avoiding the buffy coat, and centrifuge again at 3500 RPM for 12 minutes.[14]

    • Freeze the double-spun plasma at -20°C or below if not analyzed immediately.[14]

  • Assay Procedure (Automated Analyzer):

    • The patient's plasma sample is incubated with a known excess amount of Factor Xa.

    • Apixaban in the plasma inhibits the added Factor Xa.

    • A chromogenic substrate specific for Factor Xa is then added.

    • The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound.

    • The color intensity is measured photometrically and is inversely proportional to the apixaban concentration in the sample.[15]

    • The apixaban concentration is determined from a calibration curve generated using apixaban-specific calibrators.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a detailed example of an LC-MS/MS method for the quantification of apixaban in human plasma.

  • Stock and Standard Solution Preparation:

    • Prepare a primary stock solution of apixaban (e.g., 1 mg/mL) in methanol.[12]

    • Prepare a stock solution of the internal standard (IS), such as apixaban-¹³CD₃ (e.g., 1 mg/mL), in methanol.[12]

    • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature and vortex briefly.[3]

    • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.[3]

    • Add 450 µL of 100% methanol to precipitate proteins.[3]

    • Vortex for 5 minutes and then centrifuge at 13,000 rpm for 10 minutes.[3]

    • Transfer the supernatant to a vial for analysis.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: Thermo Hypersil Gold C18 column (150 × 2.1 mm, 1.9 µm).[3]

      • Mobile Phase A: 2.5 mM ammonium formate (pH 3.0).[3]

      • Mobile Phase B: 100% methanol with 0.1% formic acid.[3]

      • Flow Rate: 0.35 mL/min.[3]

      • Gradient Elution:

        • 0–0.2 min: 45% A

        • 0.2–0.5 min: 15% A

        • 0.5–2.0 min: 15% A

        • 2.0–2.1 min: 45% A

        • 2.1–3.0 min: 45% A[3]

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).[3]

      • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

      • MRM Transitions:

        • Apixaban: m/z 460.17 → 199.09[3]

        • Apixaban-d3 (IS): m/z 463.13 → 202.09[3]

Visualizing the Inter-Laboratory Comparison Workflow

To ensure consistency and reliability in apixaban quantification across different sites, a well-structured inter-laboratory comparison study is essential. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis and Reporting Phase A Study Design and Protocol Development B Preparation and Validation of Apixaban Spiked Plasma Samples A->B D Distribution of Blinded Samples to Laboratories B->D C Selection of Participating Laboratories C->D E Sample Analysis at Each Laboratory (Anti-Xa and/or LC-MS/MS) D->E F Centralized Data Collection E->F G Statistical Analysis of Results (Precision, Accuracy, Correlation) F->G H Generation of Comparison Report and Recommendations G->H

Caption: Workflow for an inter-laboratory comparison of apixaban quantification assays.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Apixaban Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, the choice of sample preparation technique is a critical determinant of assay performance. For the direct oral anticoagulant apixaban, two common methods, protein precipitation (PPT) and liquid-liquid extraction (LLE), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Metrics: A Quantitative Comparison

The efficacy of a sample preparation method is primarily evaluated based on its recovery, the impact of the sample matrix on analytical results (matrix effects), and the achievable sensitivity, often defined by the lower limit of quantification (LLOQ). The following table summarizes the performance of protein precipitation and liquid-liquid extraction for apixaban analysis based on published studies.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery Ranged from 15-105.4%[1][2]>98%[3][4]
Matrix Effects Can be significant (>25%)Generally lower than PPT
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL[3][4]
Linear Range 1.0 - 500 ng/mL1.00 - 301.52 ng/mL[3][4]
Simplicity & Speed HighModerate
Cost LowLow to Moderate
Selectivity LowModerate to High

In-Depth Look: Experimental Protocols

The following sections detail representative experimental protocols for both protein precipitation and liquid-liquid extraction of apixaban from human plasma, as described in scientific literature.

Protein Precipitation Protocol

This method leverages the principle of precipitating plasma proteins with an organic solvent, followed by centrifugation to separate the protein-free supernatant containing the analyte of interest.

Materials:

  • Human plasma sample containing apixaban

  • Methanol (precipitating solvent)

  • Internal Standard (IS) solution (e.g., apixaban-d3 in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure: [1]

  • Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 450 µL of methanol to the sample.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Protocol

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Materials:

  • Human plasma sample containing apixaban

  • Internal Standard (IS) solution (e.g., apixaban ¹³CD3)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 70:30 acetonitrile:water)

Procedure: [3][4]

  • Pipette a specific volume of the human plasma sample into a polypropylene tube.

  • Add a designated volume of the internal standard solution.

  • Add the organic extraction solvent.

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 50°C).

  • Reconstitute the dried residue with a specific volume of the reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizing the Workflow

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction.

Protein Precipitation Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Precipitating Solvent (Methanol) Add_IS->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Protein Precipitation Workflow for Apixaban Analysis.

Liquid-Liquid Extraction Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Organic Extraction Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness (N2) Collect_Organic->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow for Apixaban Analysis.

Conclusion: Making an Informed Decision

The choice between protein precipitation and liquid-liquid extraction for apixaban analysis hinges on the specific requirements of the study.

Protein precipitation stands out for its simplicity, speed, and low cost, making it well-suited for high-throughput screening and routine therapeutic drug monitoring where a wider analytical range might be beneficial. However, the potential for significant matrix effects necessitates careful validation to ensure data accuracy and precision. The wide range of reported recovery values also underscores the importance of method optimization.

Liquid-liquid extraction , while more labor-intensive, generally provides a cleaner extract, resulting in higher and more consistent recoveries and reduced matrix effects.[3][4] This enhanced selectivity makes it a more robust choice for pharmacokinetic studies and clinical trials where high accuracy and precision at the lower end of the concentration range are paramount.

Ultimately, researchers must weigh the trade-offs between speed and simplicity versus cleanliness and robustness to select the sample preparation strategy that best aligns with their analytical goals and the intended application of the resulting data.

References

A Comparative Guide to Analytical Methods for Apixaban Quantification: Evaluating Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of apixaban, a direct factor Xa inhibitor, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The choice of analytical method significantly impacts the reliability and applicability of the results, with linearity and analytical range being paramount performance characteristics. This guide provides an objective comparison of different analytical methods for apixaban quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their needs.

Quantitative Performance Data

The performance of an analytical method is defined by its ability to accurately and precisely measure the analyte concentration over a specific range. The following table summarizes the key validation parameters for different methods used in apixaban quantification, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Method Linearity Range Lower Limit of Quantification (LLOQ) Correlation Coefficient (r²) Matrix Reference
UPLC-MS/MS Method 1 1.0 - 500 ng/mL1 ng/mL≥ 0.997Human Plasma[1]
LC-MS/MS Method 2 1.0 - 301.52 ng/mL1.0 ng/mL≥ 0.99Human Plasma[2]
LC-MS/MS Method 3 3 - 1,000 ng/mL3 ng/mL0.998Human Plasma[3]
High-Throughput LC-MS/MS 9.70 - 970.00 ng/mL9.70 ng/mL> 0.988Human Plasma[4]
Anti-Factor Xa Assay ~20 - 500 ng/mL~20 ng/mLNot specifiedHuman Plasma[1]
RP-HPLC-UV 5 - 30 µg/mL (5,000 - 30,000 ng/mL)0.567 µg/mL (567 ng/mL)0.999Bulk and Dosage Forms[5]

Visualizing the Analytical Workflow

The general process for quantifying apixaban in biological matrices or pharmaceutical forms follows a structured workflow. This diagram illustrates the key stages from initial sample handling to final data interpretation.

Apixaban_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Plasma, Tablet, etc.) Spiking Internal Standard (IS) Spiking Sample->Spiking Extraction Extraction (Protein Precipitation, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for apixaban quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for two distinct methods: a highly sensitive UPLC-MS/MS method for bioanalysis and a standard RP-HPLC-UV method for pharmaceutical quality control.

Method 1: High-Sensitivity UPLC-MS/MS for Human Plasma

This method is ideal for pharmacokinetic studies requiring low detection limits.

  • Sample Preparation (Protein Precipitation) :

    • To a 100 µL aliquot of human plasma, add the internal standard (e.g., [¹³C, ²H₇]-apixaban).

    • Add 300 µL of methanol to precipitate plasma proteins.

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.[1][6]

  • Chromatographic and Mass Spectrometric Conditions :

    • System : Waters Acquity UPLC with a Xevo TQ-MS Triple Quadrupole Mass Spectrometer.[1]

    • Column : Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm).[1]

    • Mobile Phase :

      • A: 2.5 mM ammonium formate (pH 3.0).[1]

      • B: 100% methanol with 0.1% formic acid.[1]

    • Flow Rate : 0.35 mL/min.[1]

    • Gradient Elution : A gradient is used, starting at 45% A, decreasing to 15% A, holding, and then returning to initial conditions over a total run time of 3 minutes.[1]

    • Ionization Mode : Electrospray Ionization (ESI), Positive.[1]

    • MRM Transitions :

      • Apixaban: m/z 460.20 → 443.27.[6]

      • Internal Standard ([¹³C, ²H₇]-apixaban): m/z 468.22 → 451.30.[6]

Method 2: RP-HPLC-UV for Bulk and Pharmaceutical Dosage Forms

This method is suitable for routine quality control analysis where higher concentrations are expected.

  • Sample Preparation :

    • Accurately weigh and transfer about 5.0 mg of the Apixaban working standard into a 50 mL volumetric flask. Dissolve and dilute with the mobile phase to prepare a 100 µg/mL stock solution.[5]

    • For tablet analysis, weigh and powder 20 tablets. An amount of powder equivalent to 10 mg of apixaban is dissolved in a 100 mL volumetric flask with the mobile phase to achieve a 100 µg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to create calibration standards and quality control samples within the 5-30 µg/mL range.[5]

  • Chromatographic Conditions :

    • System : A standard HPLC system equipped with a UV-Vis detector.

    • Column : Octadecylsilane bonded C18 column (25 cm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase : A mixture of phosphate buffer (pH 4.0) and acetonitrile in a 50:50 (v/v) ratio.[5]

    • Flow Rate : 1.0 mL/min.[5]

    • Detection Wavelength : 278 nm.[5]

    • Injection Volume : 20 µL.[5]

    • Run Time : Approximately 8 minutes, with apixaban eluting at around 6 minutes.[5]

References

Navigating the Gold Standard: A Comparative Guide to Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the stringent landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, supported by experimental data and detailed methodologies, to ensure compliance with global regulatory expectations.

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have historically provided guidance on this topic. However, the landscape has now been largely harmonized with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2] This harmonized guideline underscores the importance of a well-characterized and consistently performing IS to ensure the integrity of bioanalytical data.[1][3]

While SIL-ISs are widely regarded as the "gold standard," practical considerations may sometimes necessitate the use of alternatives like structural analogs.[1][4] This guide will explore the performance differences between these options, providing a clear, data-driven rationale for selecting the most suitable IS for your bioanalytical needs.

The Unparalleled Advantage of Stable Isotope-Labeled Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] This modification results in a compound that is chemically and physically almost identical to the analyte, allowing it to co-elute during chromatography and exhibit similar extraction recovery and ionization efficiency.[4][5] This near-identical behavior is the key to its superior ability to compensate for analytical variability, particularly the unpredictable nature of matrix effects in LC-MS/MS analysis.[5]

In contrast, a structural analog is a molecule that is chemically similar but not identical to the analyte.[5] While more readily available and less expensive, differences in their physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, potentially compromising data accuracy and precision.[4][5]

Quantitative Performance Comparison: SIL-IS vs. Structural Analog

Experimental data consistently demonstrates the superior performance of SIL-ISs over structural analogs in key bioanalytical validation parameters. The following table summarizes a head-to-head comparison for the quantification of a novel anticancer agent, showcasing the significant improvements in accuracy and precision afforded by a SIL-IS.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%)
No Internal Standard 195.712.1
296.311.5
5102.15.3
10104.23.8
20105.72.9
50106.32.1
100105.91.8
Structural Analog IS 192.18.9
293.57.6
598.74.1
10101.52.9
20103.12.2
50103.91.8
100104.11.5
Stable Isotope-Labeled IS 198.94.5
299.33.8
5100.82.1
10101.21.5
20101.51.1
50101.10.9
100100.80.8

Data adapted from Stokvis, E., et al. (2005).[1]

As the data illustrates, the use of a SIL-IS results in accuracy values consistently closer to 100% and significantly lower precision values (i.e., less variability) across the entire concentration range compared to both the use of a structural analog and no internal standard.

Key Validation Experiments and Protocols

Adherence to the ICH M10 guideline requires the rigorous validation of the internal standard's performance. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To ensure the selected internal standard does not contain the unlabeled analyte and that there are no interfering peaks from the matrix at the retention time of the analyte and the IS.[2]

Protocol:

  • Prepare Samples:

    • Blank matrix samples from at least six different sources.

    • Zero sample: blank matrix spiked with the internal standard at its working concentration.

    • LLOQ sample: blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Analysis: Analyze the samples using the validated bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response in the LLOQ sample.

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.[2]

Protocol:

  • Obtain Matrix: Use at least six different lots of the blank biological matrix.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into a neat solution (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots. Spike the analyte and IS into the post-extraction supernatant at the same low and high concentrations as Set A.

  • Analysis and Calculation:

    • Analyze both sets of samples.

    • Calculate the matrix factor (MF) for the analyte and the IS for each lot by dividing the peak area in Set B by the peak area in Set A.

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[6]

Stability Evaluation

Objective: To demonstrate the stability of the analyte and the internal standard in stock solutions and in the biological matrix under various storage and handling conditions.[2]

Protocol:

  • Stock Solution Stability:

    • Store stock solutions of the analyte and IS at the intended storage temperature.

    • At specified time points, analyze the stored solutions and compare the response to a freshly prepared stock solution.

    • Acceptance Criteria: The response of the stored solution should be within ±10% of the fresh solution.[7]

  • Bench-Top Stability in Matrix:

    • Spike blank biological matrix with the analyte and IS at low and high QC concentrations.

    • Leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the concentrations to the nominal values.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[6]

  • Freeze-Thaw Stability in Matrix:

    • Spike blank biological matrix with the analyte and IS at low and high QC concentrations.

    • Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw completely at room temperature).

    • Analyze the samples and compare the concentrations to the nominal values.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[6]

  • Long-Term Stability in Matrix:

    • Spike blank biological matrix with the analyte and IS at low and high QC concentrations.

    • Store the samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.

    • Analyze the samples and compare the concentrations to the nominal values.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[6]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logical framework for internal standard selection, the following diagrams illustrate a typical bioanalytical workflow and a decision tree for IS selection based on regulatory guidelines.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE, LLE) IS_Spiking->Sample_Prep Evaporation 4. Evaporation & Reconstitution Sample_Prep->Evaporation LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing 6. Data Processing (Analyte/IS Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification 7. Concentration Quantification Data_Processing->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

IS_Selection_Decision_Tree Start Start: Select Internal Standard SIL_Available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Validate_SIL Validate SIL-IS Performance (Interference, Matrix Effect, Stability) Use_SIL->Validate_SIL Validate_Analog Rigorously Validate Analog IS (Co-elution, Differential Matrix Effects, Recovery) Use_Analog->Validate_Analog Proceed Proceed with Method Validation Validate_SIL->Proceed Validate_Analog->Proceed

Caption: A decision tree for selecting an appropriate internal standard.

References

Performance Showdown: A Comparative Guide to Isotopically Labeled Apixaban Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of apixaban is critical. This guide provides an objective comparison of commonly used isotopically labeled apixaban internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, supported by published experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.[1][2] For apixaban, an oral anticoagulant, several deuterated and 13C-labeled standards are available. This guide evaluates the performance of Apixaban-d3, Apixaban-13CD3, and Apixaban-13Cd7 based on data from validated analytical methods.

Comparative Performance Data

The following tables summarize the performance characteristics of different isotopically labeled apixaban standards as reported in various studies. It is important to note that direct comparisons are challenging as experimental conditions vary between laboratories. However, these tables provide a valuable overview of the expected performance for each standard under the described methods.

Table 1: Performance Characteristics of Apixaban-d3

ParameterReported Value(s)MatrixReference
Linearity Range1 - 1000 ng/mLHuman Plasma[3]
Linearity (r²)> 0.99Human Plasma[3]
LLOQ1 ng/mLHuman Plasma[3]
Intra-day Precision (%CV)≤ 15%Human Plasma[3]
Inter-day Precision (%CV)≤ 15%Human Plasma[3]
Accuracy (%Bias)Within ±15%Human Plasma[3]
Recovery14.66% - 16.57%Human Plasma[3]
Matrix EffectNot significantHuman Plasma[3]

Table 2: Performance Characteristics of Apixaban-13CD3

ParameterReported Value(s)MatrixReference
Linearity Range1.0 - 301.52 ng/mLHuman Plasma[4][5][6]
Linearity (r²)≥ 0.99Human Plasma[4][5][6]
LLOQ1.0 ng/mLHuman Plasma[4][5][6]
Intra-run Precision (%CV)0.70% - 6.98%Human Plasma[4][5][6]
Inter-run Precision (%CV)Not specifiedHuman Plasma[4][5][6]
Accuracy89.2% - 107.2%Human Plasma[4][5][6]
Recovery>98%Human Plasma[4][5][6]
Matrix EffectNot significantHuman Plasma[4][5][6]

Table 3: Performance Characteristics of Apixaban-13Cd7

ParameterReported Value(s)MatrixReference
Linearity Range5 - 800 nmol/LHuman Serum[2]
Linearity (r²)Not specifiedHuman Serum[2]
LLOQ5 nmol/LHuman Serum[2]
Intra-day Precision (%RSD)Not specifiedHuman Serum[2]
Inter-day Precision (%RSD)3.3% - 10%Human Serum[2]
AccuracyNot specifiedHuman Serum[2]
Recovery85% - 105% (IS corrected)Human Serum[2]
Matrix Effect88% - 102% (IS corrected)Human Serum[2]

Experimental Protocols

The performance of an isotopically labeled standard is intrinsically linked to the experimental protocol. Below are summaries of the methodologies used to generate the data in the tables above.

Method 1: Quantification of Apixaban using Apixaban-d3
  • Sample Preparation: Protein precipitation. 100 µL of plasma was mixed with 50 µL of apixaban-d3 internal standard (1 µg/mL in methanol). 450 µL of 100% methanol was added, vortexed, and centrifuged. The supernatant was then analyzed.[3]

  • Chromatography: Ultra Performance Liquid Chromatography (UPLC) with a C18 column. A gradient elution was used with a total run time of 3 minutes.[3]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source.[3] The specific MRM transitions were not detailed in the abstract.

Method 2: Quantification of Apixaban using Apixaban-13CD3
  • Sample Preparation: Liquid-liquid extraction.[4][5][6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) using a Thermo Beta basic-8 C18 column (100 mm x 4.6 mm, 5µ). The mobile phase consisted of Acetonitrile and Ammonium formate buffer (pH 4.2) in a 70:30 v/v ratio, with a flow rate of 1.0 mL/minute. The total run time was 3.0 minutes.[4][5][6]

  • Mass Spectrometry: Tandem mass spectrometry with multiple reaction monitoring (MRM). The transitions monitored were m/z 460.2 > 443.2 for apixaban and m/z 464.2 > 447.4 for apixaban-13CD3.[4][5][6]

Method 3: Quantification of Apixaban using Apixaban-13Cd7
  • Sample Preparation: Automated protein precipitation and phospholipid removal. 100 µL of serum was treated with 375 µL of 1% formic acid in acetonitrile using a pipetting robot and a Waters Ostro 96-well plate.[2]

  • Chromatography: Ultra–High-Performance Liquid Chromatography (UHPLC) with a run time of 3.0 minutes.[2]

  • Mass Spectrometry: Tandem mass spectrometry. During method development, it was noted that the signal of apixaban-13Cd7 was up to 50% lower in patient samples compared to blank serum, highlighting the importance of using matrix-matched internal standards.[2]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

G cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add Apixaban-d3 IS (50 µL) Plasma->IS MeOH Add Methanol (450 µL) IS->MeOH Vortex Vortex (5 min) MeOH->Vortex Centrifuge Centrifuge (10 min at 13,000 rpm) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Tandem MS Detection UPLC->MS Data Data Acquisition & Quantification MS->Data

Fig. 1: Workflow for Apixaban quantification using protein precipitation.

G cluster_prep Sample Preparation (Automated) cluster_analysis Analysis Serum Serum Sample (100 µL) Robot Pipetting Robot Serum->Robot Precipitation Protein Precipitation (ACN/Formic Acid) Robot->Precipitation Phospholipid_Removal Phospholipid Removal (Ostro Plate) Precipitation->Phospholipid_Removal UHPLC UHPLC Separation Phospholipid_Removal->UHPLC MS Tandem MS Detection UHPLC->MS Data Data Acquisition & Quantification MS->Data

Fig. 2: Automated sample preparation and analysis workflow.

Conclusion

All three isotopically labeled standards—Apixaban-d3, Apixaban-13CD3, and Apixaban-13Cd7—have been successfully used to develop and validate robust LC-MS/MS methods for the quantification of apixaban in biological matrices.[2][3][4][5][6][7]

  • Apixaban-d3 and Apixaban-13CD3 have demonstrated excellent performance in methods with lower limits of quantification down to 1 ng/mL.[3][4][5][6]

  • The method using Apixaban-13CD3 reported a particularly high recovery of over 98%.[4][5][6]

  • The study using Apixaban-13Cd7 highlighted the critical importance of using matrix-matched calibrators and quality controls, as significant signal suppression was observed in patient samples compared to blank serum.[2] This underscores a crucial consideration for any quantitative bioanalytical method.

The choice of a specific isotopically labeled standard may depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method. The data presented in this guide, derived from published, peer-reviewed studies, demonstrates that with appropriate method development and validation, all the discussed standards can be used to achieve accurate and precise quantification of apixaban. Researchers should carefully consider the sample preparation technique and potential for matrix effects when selecting an internal standard and developing their analytical method.

References

Navigating the Matrix: A Comparative Guide to Apixaban Bioanalytical Method Transfer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the successful transfer of bioanalytical methods for apixaban between laboratories. This guide provides a comparative analysis of common analytical techniques, detailed experimental protocols, and a clear workflow for ensuring method equivalency.

The accurate quantification of apixaban, a direct factor Xa inhibitor, is critical throughout the drug development lifecycle. As projects progress, the transfer of bioanalytical methods between research and development, clinical, and quality control laboratories becomes a necessity. This transition, however, is fraught with potential challenges that can impact data integrity and project timelines. A successful method transfer requires a robust, well-characterized method and a systematic approach to ensure consistent performance in the receiving laboratory.

This guide compares the most prevalent bioanalytical methods for apixaban—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Chromogenic Anti-Xa Assays—and provides a framework for their successful inter-laboratory transfer.

Comparative Analysis of Bioanalytical Methods

The choice of a bioanalytical method for apixaban depends on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and the stage of drug development. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, other methods offer practical advantages in certain contexts.[1][2]

ParameterLC-MS/MSHPLC-UVChromogenic Anti-Xa Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.[1]Separation by chromatography, detection by UV absorbance.[3][4]Measures apixaban's inhibitory effect on Factor Xa activity.[5][6]
Linearity Range 1.0 - 500 ng/mL[7][8]20 - 140 µg/mL[4]Dependent on calibrators, typically covers therapeutic range.
Lower Limit of Quantification (LLOQ) ~1 ng/mL[1][8]~1.3 µg/mL[4]~20 ng/mL[1]
Accuracy (% Bias) Within ±15%[1][7]99.9% - 100.5% recovery[4]Within ±12%[6]
Precision (%RSD) <15%[1][7]<2%[4]<11%[6]
Selectivity/Specificity High; directly measures apixaban.[1]Moderate; potential for interference from metabolites or co-eluting compounds.Indirect measurement; can be affected by other coagulation factors.[1]
Throughput High; rapid analysis times are achievable.[1][9]Moderate.High; suitable for automated platforms.
Strengths High sensitivity and specificity, direct quantification.[1][2]Cost-effective, widely available instrumentation.[3]Functional assay, reflects anticoagulant activity.[5][6]
Limitations Higher equipment cost and complexity.Lower sensitivity compared to LC-MS/MS.Indirect measurement, potential for matrix effects.[1]

Experimental Protocols

Detailed and unambiguous experimental protocols are the cornerstone of a successful method transfer. The following sections outline typical procedures for the most common apixaban bioanalytical methods.

LC-MS/MS Method Protocol

This protocol is a representative example for the quantification of apixaban in human plasma.

1. Sample Preparation (Protein Precipitation) [1][7]

  • To 100 µL of plasma sample, add 50 µL of internal standard (IS) working solution (e.g., apixaban-d7).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions [9]

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions [8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: m/z 460.1 → 443.1

    • Apixaban-d7 (IS): m/z 467.1 → 450.1

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method Protocol

This protocol is a representative example for the quantification of apixaban in bulk drug and pharmaceutical formulations.

1. Standard and Sample Preparation [4]

  • Standard Stock Solution: Accurately weigh and dissolve apixaban reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-140 µg/mL).

  • Sample Preparation: Crush tablets and dissolve a portion equivalent to a known amount of apixaban in the mobile phase. Filter the solution before injection.

2. Chromatographic Conditions [3][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.8) and acetonitrile in a suitable ratio (e.g., 55:45 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 280 nm.[3][4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[4]

Chromogenic Anti-Xa Assay Protocol

This protocol provides a general outline for a chromogenic assay. Specifics will vary based on the commercial kit used.

1. Reagent and Sample Preparation [5][10]

  • Reconstitute calibrators and controls as per the manufacturer's instructions.

  • Patient plasma samples should be platelet-poor and collected in citrate tubes.

2. Assay Procedure [5][10]

  • Pre-warm reagents to 37°C.

  • Add a specific volume of calibrator, control, or patient plasma to a cuvette.

  • Add a pre-determined amount of Factor Xa reagent.

  • Incubate for a specified time.

  • Add the chromogenic substrate.

  • The instrument measures the change in absorbance at a specific wavelength (e.g., 405 nm), which is inversely proportional to the apixaban concentration.

Method Transfer Workflow

A successful method transfer is a structured process that involves careful planning, execution, and documentation. The goal is to demonstrate that the receiving laboratory can achieve comparable results to the originating laboratory. Challenges in method transfer can arise from differences in instrumentation, reagents, and analyst technique.[11][12] Clear communication and a well-defined transfer protocol are essential.[13]

MethodTransferWorkflow A Originating Lab: Method Development & Validation B Method Transfer Protocol (Jointly Developed) A->B  Drafts C Receiving Lab: Familiarization & Training B->C  Guides D Execution of Transfer Protocol C->D E Comparative Analysis of Results D->E F Acceptance Criteria Met? E->F G Successful Method Transfer (Routine Use) F->G  Yes H Troubleshooting & Investigation F->H  No H->D  Re-execute

Apixaban Bioanalytical Method Transfer Workflow
Key Steps in the Method Transfer Protocol:

  • Define the Scope and Acceptance Criteria: Clearly outline the experiments to be performed and the statistical criteria for a successful transfer. This typically includes accuracy and precision assessments of quality control (QC) samples at low, medium, and high concentrations.

  • Share Knowledge and Provide Training: The originating lab should provide the receiving lab with all relevant documentation, including the method validation report and standard operating procedures (SOPs). Hands-on training is highly recommended.

  • Comparative Testing: Both laboratories analyze the same set of samples, including calibration standards and QC samples.

  • Data Evaluation: The results from both labs are statistically compared. The acceptance criteria should be pre-defined in the transfer protocol.

  • Documentation: A comprehensive method transfer report is generated, summarizing the activities, results, and a concluding statement on the success of the transfer.

Conclusion

The transfer of apixaban bioanalytical assays between laboratories is a critical step in the drug development process that demands meticulous planning and execution. By understanding the performance characteristics of different analytical methods, adhering to detailed experimental protocols, and following a structured method transfer workflow, researchers can ensure the generation of consistent and reliable data, thereby maintaining the integrity of their studies and accelerating the delivery of new therapies to patients.

References

Safety Operating Guide

Proper Disposal of Apixaban Acid-13C,d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Apixaban acid-13C,d3 should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a stable isotope-labeled compound used in research. Due to its potential to cause damage to organs through prolonged or repeated exposure and being harmful if swallowed, inhaled, or in contact with skin, stringent disposal protocols are necessary.[1]

Summary of Material Properties

A clear understanding of the compound's properties is essential for safe handling and disposal. The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₂₄¹³CH₂₂D₃N₅O₄
Molecular Weight 463.51 g/mol
Appearance Beige to off-white solid
Purity >95% (HPLC)
Storage Temperature -20°C (long-term)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to final removal by a licensed waste management service.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[1]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1]

Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Place unused this compound and any grossly contaminated materials (e.g., weighing boats, pipette tips) into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Contaminated Labware:

    • Disposable labware (e.g., gloves, bench paper) with incidental contamination should be collected in a separate, clearly labeled hazardous waste container.

    • Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste.

  • Liquid Waste:

    • Collect any solutions containing this compound and the rinsate from decontamination procedures in a designated, sealed, and labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

Labeling and Storage

Accurate labeling and safe storage are crucial for regulatory compliance and the safety of waste handlers.

  • Labeling:

    • Affix a "Hazardous Waste" label to all waste containers.

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The associated hazards (e.g., "Toxic," "Harmful if swallowed").

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area.

    • Ensure containers are kept closed except when adding waste.

    • Use secondary containment to prevent spills.

    • Segregate from incompatible materials.

Arranging for Disposal

Disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a detailed inventory of the waste.

  • Follow any institution-specific procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container_solid Place in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Secure Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal (Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Skin Contact: Wash immediately with plenty of water.[1]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[1]

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with this information.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.